Texas Red
Descripción
hydrophilic this compound; structure given in first source
Structure
3D Structure
Propiedades
IUPAC Name |
5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29ClN2O6S2/c32-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-33-13-3-7-22(28(18)33)30(24)40-31-23-8-4-14-34-12-2-6-19(29(23)34)16-25(27)31/h9-10,15-17H,1-8,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLHNVLQVRSVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)Cl)S(=O)(=O)[O-])CCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29ClN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown or purple powder; [MSDSonline] | |
| Record name | Texas Red | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2451 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
934482-80-1, 82354-19-6 | |
| Record name | Texas Red sulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934482801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulforhodamine 101 acid chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEXAS RED SULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734EQA7PWK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Photophysical Properties of Texas Red
For researchers, scientists, and professionals in drug development utilizing fluorescent probes, a precise understanding of their photophysical characteristics is paramount. Texas Red, a prominent red fluorescent dye, is widely employed in various biological applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry. This technical guide provides an in-depth overview of the quantum yield and molar extinction coefficient of this compound, complete with experimental methodologies and a summary of key data.
Core Photophysical Parameters of this compound
The efficiency of a fluorophore is fundamentally characterized by its molar extinction coefficient and quantum yield. The molar extinction coefficient dictates the probability of light absorption at a specific wavelength, while the quantum yield defines the efficiency of converting absorbed light into emitted fluorescence.
Quantitative Data Summary
The photophysical properties of this compound can vary depending on its specific chemical form (e.g., this compound sulfonyl chloride, this compound-X) and the solvent environment. The table below summarizes the reported values for the molar extinction coefficient and quantum yield of this compound and its derivatives.
| Parameter | Value | Wavelength (nm) | Solvent/Form | Reference |
| Molar Extinction Coefficient (ε) | ~85,000 M⁻¹cm⁻¹ | 596 | Not specified | [1][2] |
| ~80,000 M⁻¹cm⁻¹ | 595 | This compound-X | [3] | |
| 116,000 M⁻¹cm⁻¹ | 595 | This compound-X, acid | [4] | |
| 14,400 M⁻¹cm⁻¹ | 598 | 5' this compound®-X (NHS Ester) | [5] | |
| Quantum Yield (Φ) | 0.93 | Not specified | Not specified | |
| 0.605 | Not specified | Sulforhodamine 101 in PBS |
Note: The variability in these values underscores the importance of experimental determination of these parameters under the specific conditions of your assay.
Experimental Protocols
Accurate determination of the molar extinction coefficient and quantum yield is crucial for quantitative fluorescence studies. The following sections outline the standardized methodologies for these measurements.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is determined by applying the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species.
Methodology:
-
Preparation of a Stock Solution: A concentrated stock solution of this compound is prepared by accurately weighing a small amount of the dye and dissolving it in a high-purity solvent (e.g., dimethylformamide - DMF, or phosphate-buffered saline - PBS).
-
Serial Dilutions: A series of dilutions with known concentrations are prepared from the stock solution in the desired experimental buffer.
-
Spectrophotometric Measurement: The absorbance of each dilution is measured at the absorption maximum (λmax) of this compound (approximately 595 nm) using a UV-Vis spectrophotometer. A blank measurement of the solvent alone is used to zero the instrument.
-
Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm), the slope of the linear portion of this graph represents the molar extinction coefficient.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is typically determined using a comparative method, referencing a standard with a known quantum yield.
Methodology:
-
Selection of a Standard: A fluorescent standard with a well-characterized quantum yield and spectral properties similar to this compound is chosen. For red-emitting dyes, standards like Rhodamine 101 or Cresyl Violet can be used.
-
Preparation of Solutions: A series of dilute solutions of both the this compound sample and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Absorbance and Emission Spectra Measurement: The absorbance of each solution is measured at the excitation wavelength. Subsequently, the fluorescence emission spectra are recorded for each solution using a spectrofluorometer, ensuring identical instrument settings for both the sample and the standard.
-
Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard. The quantum yield of the sample (ΦX) is then calculated using the following equation:
ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
IX and IST are the integrated fluorescence intensities of the sample and the standard, respectively.
-
AX and AST are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions (if different).
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the molar extinction coefficient and quantum yield.
Caption: Workflow for determining the molar extinction coefficient.
Caption: Workflow for determining the fluorescence quantum yield.
References
A Technical Guide to the Solubility of Texas Red in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Texas Red and its derivatives in a range of aqueous and organic solvents. Understanding the solubility characteristics of this widely used fluorophore is critical for its effective application in biological research and drug development, ensuring optimal performance in labeling, imaging, and assay development.
Core Concepts in this compound Solubility
This compound, chemically known as sulforhodamine 101 acid chloride, is a bright red fluorescent dye. Its solubility is fundamentally influenced by its chemical form. The commercially available this compound is typically a mixture of two isomers of the sulfonyl chloride derivative of sulforhodamine 101. This reactive sulfonyl chloride group is key to its ability to conjugate with primary amines on proteins and other biomolecules. However, this group also dictates its solubility profile, particularly in aqueous solutions.
In the presence of water, the sulfonyl chloride group of this compound is susceptible to hydrolysis. This reaction converts the this compound molecule into sulforhodamine 101, which has significantly different solubility properties. This relationship is a critical consideration for experimental design.
Below is a diagram illustrating the relationship between the different forms of this compound and their general solubility.
Caption: Relationship between this compound forms and solubility.
Quantitative Solubility Data
Precise quantitative solubility data for this compound (the sulfonyl chloride form) is not extensively published due to its reactive nature. However, data for its hydrolyzed form, sulforhodamine 101, is more readily available and provides a strong indicator of the solubility of the core fluorophore structure in various solvents. The following table summarizes the available quantitative data.
| Compound/Derivative | Solvent | Solubility |
| Sulforhodamine 101 | Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[1], 100 mg/mL[2][3] |
| Sulforhodamine 101 | Dimethylformamide (DMF) | ~20 mg/mL[1] |
| Sulforhodamine 101 | Ethanol | ~1 mg/mL[1], 12.13 mg/mL |
| Sulforhodamine 101 | Methanol | 1 mg/mL |
| Sulforhodamine 101 | Water | 30.34 mg/mL |
| This compound | Dimethylformamide (DMF) | A solution of 0.009 mg/mL has been noted, though this is not a confirmed solubility limit. |
| This compound-DHPE | Chloroform | Soluble |
| This compound Cadaverine | DMSO or DMF | Soluble |
Note: The solubility of this compound and its derivatives can be influenced by factors such as temperature, pH, and the presence of salts. It is recommended to experimentally determine the solubility for specific applications and buffer systems.
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of fluorescent dyes like this compound is through the preparation of a saturated solution followed by quantification using UV-Vis spectrophotometry. This method leverages the Beer-Lambert law, which states a direct relationship between the absorbance of light and the concentration of the absorbing species.
Objective: To determine the saturation solubility of this compound or its derivatives in a specific solvent at a defined temperature.
Materials:
-
This compound or its derivative
-
Solvent of interest (e.g., water, DMSO, ethanol)
-
Volumetric flasks
-
Pipettes
-
Centrifuge or 0.2 µm syringe filters
-
UV-Vis spectrophotometer
-
Cuvettes
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the this compound compound to a known volume of the solvent in a sealed vial. The excess solid should be visible.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
To remove the undissolved solid, either centrifuge the saturated solution at high speed and collect the supernatant or filter the solution using a 0.2 µm syringe filter. This step is crucial to ensure only the dissolved compound is measured.
-
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of the this compound compound of a known concentration in the same solvent.
-
Perform a series of serial dilutions to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax) of this compound (approximately 589 nm). Use the pure solvent as a blank.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear.
-
-
Measurement of the Saturated Solution:
-
Dilute the clear supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of the compound in the chosen solvent at that specific temperature.
-
The following diagram outlines the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Practical Considerations for Researchers
-
Hydrolysis of this compound Sulfonyl Chloride: When working with aqueous solutions, be mindful of the hydrolysis of the sulfonyl chloride group. To minimize hydrolysis before conjugation, prepare stock solutions in anhydrous polar organic solvents like DMF or DMSO and add them to the aqueous reaction mixture just before use.
-
Use of Derivatives: For applications requiring high water solubility or to avoid complications with the sulfonyl chloride form, consider using this compound derivatives. For example, this compound-X succinimidyl ester is designed for improved solubility and conjugation efficiency in aqueous buffers.
-
Solvent Purity: The purity of the solvents used can significantly impact solubility measurements. Always use high-purity, anhydrous solvents when possible, especially for preparing stock solutions of the reactive form of this compound.
-
Storage: Store this compound and its derivatives protected from light and moisture to prevent degradation and maintain their solubility characteristics.
By understanding the chemical properties and solubility of this compound and its derivatives, researchers can optimize their experimental protocols for more reliable and reproducible results in a wide range of applications, from fluorescence microscopy to flow cytometry and beyond.
References
A Technical Guide to Texas Red: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Texas Red, a widely used red fluorescent dye. It details its chemical properties, including CAS number and molecular weight, and provides a comprehensive protocol for its application in labeling proteins for research and diagnostic purposes.
Core Properties of this compound
This compound is a rhodamine derivative valued for its bright red fluorescence, photostability, and high quantum yield. It is commonly used for preparing fluorescently labeled proteins, particularly antibodies, for techniques such as immunofluorescence, flow cytometry, and microscopy. The reactive form, this compound sulfonyl chloride, covalently bonds to primary amines on proteins. The underlying fluorophore is sulforhodamine 101.
Quantitative data for the most common forms of this compound are summarized in the table below for easy reference.
| Compound Name | Synonyms | CAS Number | Molecular Weight ( g/mol ) | Form |
| This compound | Sulforhodamine 101 acid chloride | 82354-19-6 | 625.2 | Reactive (Sulfonyl chloride) |
| Sulforhodamine 101 | This compound, free acid | 60311-02-6 | 606.71 | Fluorophore (Free acid) |
| This compound-X, succinimidyl ester | Not explicitly found | 719.9 (for the free acid) | Reactive (Succinimidyl ester) |
Experimental Protocol: Labeling IgG Antibodies with this compound Sulfonyl Chloride
This protocol provides a detailed methodology for the covalent conjugation of this compound sulfonyl chloride to Immunoglobulin G (IgG) antibodies. The protocol is adapted from standard procedures for labeling proteins with amine-reactive dyes.[1]
Materials
-
IgG antibody to be labeled (in an amine-free buffer like PBS)
-
This compound Sulfonyl Chloride
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Methodology
1. Preparation of Antibody
-
The antibody solution should be at a concentration of 1-5 mg/mL in an amine-free buffer.[1] Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the antibody for reaction with the dye.
-
If the antibody is in an incompatible buffer, it should be dialyzed against the conjugation buffer or a suitable amine-free buffer like PBS.
2. Preparation of this compound Stock Solution
-
Immediately before use, dissolve this compound sulfonyl chloride in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
This stock solution should be prepared fresh as the sulfonyl chloride group is susceptible to hydrolysis.
3. Conjugation Reaction
-
Chill the antibody solution and conjugation buffer on ice.
-
Dissolve 1-5 mg of the antibody in 1 mL of the chilled conjugation buffer.[1]
-
While gently stirring the antibody solution, slowly add 50 µL of the this compound stock solution.[1] The optimal molar ratio of dye to protein may need to be determined empirically but a starting point is often a 10- to 20-fold molar excess of dye.
-
Incubate the reaction mixture on ice for 1 hour with continuous gentle stirring.[1]
4. Purification of the Labeled Antibody
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The column size should be appropriate for the volume of the reaction mixture.
-
Apply the reaction mixture directly to the top of the column.
-
Elute the conjugate with PBS. The first colored band to elute will be the this compound-labeled antibody. The second, slower-moving colored band will be the unconjugated, hydrolyzed dye.
-
Collect the fractions containing the labeled antibody.
5. Determination of Degree of Labeling (DOL)
-
The DOL, or the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at ~595 nm (for this compound).
-
The DOL can be calculated using the Beer-Lambert law and the extinction coefficients for the antibody and the dye.
6. Storage of the Conjugate
-
Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C or -80°C. Adding a stabilizing protein like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL can help prevent denaturation and aggregation.
Workflow for Antibody Labeling with this compound
The following diagram illustrates the key stages of the experimental protocol for conjugating this compound to an antibody.
Caption: Experimental workflow for labeling antibodies with this compound.
References
An In-depth Technical Guide to the Chemistry of Sulforhodamine 101 Acid Chloride (Texas Red)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, reactivity, and practical applications of sulforhodamine 101 acid chloride, widely known as Texas Red. The information presented herein is intended to equip researchers with the necessary knowledge for the successful use of this versatile fluorescent probe in their experimental designs.
Core Chemical and Physical Properties
Sulforhodamine 101 acid chloride is a bright, red-emitting fluorescent dye that has become a staple in biological research for the labeling of biomolecules. Its utility stems from the presence of a sulfonyl chloride functional group, which allows for covalent attachment to primary and secondary amines, such as those found on proteins and other biological macromolecules.
The compound is typically a dark purple powder and is a mixture of two isomers where the positions of the sulfonate and sulfonyl chloride groups on the benzene ring are swapped. Upon reaction with water, the sulfonyl chloride group hydrolyzes to a sulfonic acid, yielding the highly water-soluble and non-reactive sulforhodamine 101. This property is advantageous for purification, as the unreacted dye can be easily removed from the labeled conjugate by aqueous-based methods like dialysis or gel filtration.[1]
Quantitative Data
The photophysical and chemical properties of sulforhodamine 101 acid chloride are summarized in the table below. It is important to note that the spectral properties can be influenced by the solvent and the nature of the conjugated molecule.
| Property | Value | Notes |
| Molecular Formula | C₃₁H₂₉ClN₂O₆S₂ | |
| Molecular Weight | 625.15 g/mol | [2] |
| CAS Number | 82354-19-6 | [2] |
| Excitation Maximum (λex) | ~588 - 596 nm | Varies with solvent and conjugation state. |
| Emission Maximum (λem) | ~601 - 615 nm | Varies with solvent and conjugation state. |
| Molar Extinction Coefficient (ε) | ~85,000 M⁻¹cm⁻¹ | In acetonitrile at 596 nm.[1] |
| Quantum Yield (Φ) | 0.9 | For the parent fluorophore, sulforhodamine 101, in ethanol. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, ethanol) and hydrolyzes in water. | |
| Reactivity | Reacts with primary and secondary amines to form stable sulfonamides. |
Reaction Chemistry and Stability
The primary application of sulforhodamine 101 acid chloride is the covalent labeling of biomolecules through the reaction of its sulfonyl chloride group with nucleophilic primary and secondary amines. This reaction forms a highly stable sulfonamide bond.
Reaction with Primary Amines
The general reaction scheme for the conjugation of sulforhodamine 101 acid chloride with a primary amine-containing molecule (R-NH₂) is depicted below. This reaction is typically carried out at a slightly alkaline pH (8.5-9.5) to ensure that the amine is deprotonated and thus more nucleophilic.
Caption: Reaction of Sulforhodamine 101 Acid Chloride with a Primary Amine.
Hydrolytic Instability
A critical consideration when working with sulforhodamine 101 acid chloride is its instability in aqueous solutions, particularly at the alkaline pH required for efficient conjugation. The sulfonyl chloride group readily hydrolyzes to sulfonic acid, rendering the dye incapable of reacting with amines. Dilute aqueous solutions of sulforhodamine 101 acid chloride at pH 8.5 and room temperature will completely hydrolyze within 2-3 minutes.[3] This rapid hydrolysis is a significant competing reaction during bioconjugation.
To mitigate this, it is imperative to perform labeling reactions at low temperatures (e.g., on ice or at 4°C) and to use the dye solution promptly after its preparation.
Experimental Protocols
The following are generalized protocols for the labeling of proteins with sulforhodamine 101 acid chloride. It is recommended to optimize the dye-to-protein ratio and reaction time for each specific application.
Preparation of Reagents
-
Protein Solution: The protein to be labeled should be dissolved in a buffer that is free of primary amines, such as phosphate-buffered saline (PBS) or bicarbonate buffer, at a concentration of 1-10 mg/mL. The optimal pH for the labeling reaction is between 8.5 and 9.5.
-
Dye Stock Solution: Prepare a stock solution of sulforhodamine 101 acid chloride in an anhydrous polar organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 1-10 mg/mL. This solution should be prepared immediately before use due to the moisture sensitivity of the sulfonyl chloride.
Protein Labeling Protocol
-
Reaction Setup: On ice, add the desired volume of the sulforhodamine 101 acid chloride stock solution to the chilled protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture on ice or at 4°C for 1-2 hours with continuous gentle stirring. The low temperature is crucial to minimize the hydrolysis of the dye.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of 50-100 mM.
-
Purification: Separate the labeled protein from unreacted dye and the hydrolysis product (sulforhodamine 101) using a desalting column, dialysis, or size-exclusion chromatography. The labeled protein will appear as a brightly colored band that separates from the free dye.
Experimental Workflow
The general workflow for labeling and purifying a protein with sulforhodamine 101 acid chloride is illustrated below.
Caption: General Experimental Workflow for Protein Labeling.
Logical Relationships in Experimental Design
The successful application of sulforhodamine 101 acid chloride requires careful consideration of several interrelated experimental parameters. The diagram below illustrates the key logical relationships that must be managed for optimal labeling efficiency.
Caption: Interdependencies of Key Reaction Parameters.
Conclusion
Sulforhodamine 101 acid chloride is a powerful tool for the fluorescent labeling of biomolecules. A thorough understanding of its chemistry, particularly the interplay between amine reactivity and hydrolytic instability, is paramount for its successful implementation. By carefully controlling reaction conditions such as pH, temperature, and reaction time, researchers can achieve efficient and specific labeling for a wide range of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. The use of anhydrous solvents for stock solutions and performing conjugations at low temperatures are critical steps to maximize the yield of the desired fluorescently labeled product.
References
Texas Red: A Comprehensive Technical Guide to a Seminal Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, development, and core applications of Texas Red, a foundational fluorescent probe in cellular and molecular biology. We will delve into its chemical properties, conjugation methodologies, and provide detailed experimental protocols for its use in key research applications. Quantitative data is summarized for comparative analysis, and logical workflows are visualized to enhance understanding.
A Historical Perspective on this compound
The landscape of fluorescence microscopy was significantly advanced with the introduction of this compound. Its development was driven by the need for a red-emitting fluorophore that could be used in conjunction with the widely popular green-emitting fluorescein isothiocyanate (FITC) for dual-parameter studies.
This compound, chemically known as sulforhodamine 101 acid chloride, is a derivative of sulforhodamine 101.[1] Its sulfonyl chloride reactive group allows for the covalent labeling of primary amines on proteins and other biomolecules, forming stable sulfonamide bonds.[2] This was a significant improvement over other rhodamine derivatives, as the unreacted this compound readily hydrolyzes to the water-soluble sulforhodamine 101, which is easily removed during purification.[2]
A notable advancement in the application of this compound was the development of this compound-X succinimidyl ester.[3][4] This derivative incorporates a seven-atom aminohexanoyl spacer ("X") between the fluorophore and the succinimidyl ester reactive group. This spacer minimizes the interaction between the dye and the labeled biomolecule, often leading to increased fluorescence and reduced quenching. Furthermore, the succinimidyl ester provides a more stable and efficient means of conjugation to primary amines compared to the more moisture-sensitive sulfonyl chloride.
Physicochemical and Spectral Properties
This compound is valued for its bright red fluorescence, relatively high quantum yield, and large extinction coefficient. These properties make it a robust tool for detecting even weakly expressed antigens. Its spectral characteristics are well-separated from blue and green emitting fluorophores like DAPI and FITC, making it an excellent choice for multicolor imaging experiments.
Quantitative Data Summary
For researchers selecting fluorophores, a direct comparison of key quantitative parameters is essential. The following tables summarize the spectral properties of this compound and its common alternatives.
Table 1: Spectral Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (nm) | 589 - 596 | |
| Emission Maximum (nm) | 615 - 620 | |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~85,000 | |
| Quantum Yield | ~0.93 (in PBS) | |
| Molecular Weight ( g/mol ) | ~625.15 |
Table 2: Comparative Spectral Properties of Red Fluorescent Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| This compound | 596 | 615 | 85,000 | 0.93 |
| Alexa Fluor 594 | 590 | 617 | 90,000 | 0.66 |
| DyLight 594 | 593 | 618 | 80,000 | Not readily available |
| iFluor 594 | 592 | 614 | Not readily available | Not readily available |
Note: Spectral properties can vary slightly depending on the conjugation partner and the solvent environment.
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of successful research. This section provides methodologies for common applications of this compound.
Antibody and Protein Conjugation with this compound Sulfonyl Chloride
This protocol describes the covalent labeling of proteins with this compound sulfonyl chloride.
Materials:
-
Protein to be labeled (1-5 mg/mL in amine-free buffer, pH 8.5-9.5)
-
This compound sulfonyl chloride
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Conjugation buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-5 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound sulfonyl chloride in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While vortexing the protein solution, slowly add the this compound solution. A typical starting ratio is 50-100 µg of this compound per mg of protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column. The first colored peak to elute is the conjugated protein.
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~595 nm (for this compound).
Immunofluorescence Staining of Cultured Cells
This protocol outlines the steps for staining fixed and permeabilized cells with a this compound-conjugated antibody.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS
-
This compound-conjugated primary or secondary antibody
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting an intracellular antigen, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Antibody Incubation: Dilute the this compound-conjugated antibody in the blocking buffer to the predetermined optimal concentration. Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS for 5-10 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~595 nm, Emission: ~615 nm).
Visualizing Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Chemical Structures
Caption: Chemical structures of this compound and its succinimidyl ester derivative.
Antibody Conjugation Workflow
Caption: Workflow for conjugating an antibody with this compound.
Immunofluorescence Staining Workflow
Caption: Workflow for indirect immunofluorescence staining.
Principle of Multicolor Fluorescence Microscopy
Caption: Principle of multicolor fluorescence microscopy.
Conclusion
This compound has been an instrumental tool in the advancement of biological research, enabling countless discoveries through fluorescence imaging. While newer fluorophores with enhanced photostability and brightness have been developed, this compound remains a cost-effective and reliable choice for many applications. Its well-characterized spectral properties and established conjugation chemistries ensure its continued relevance in the modern research laboratory. Understanding its history, properties, and protocols is essential for any researcher utilizing fluorescence-based techniques.
References
An In-depth Technical Guide to the Core Principles of Fluorescence for Texas Red
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent dye Texas Red, a widely used tool in biological research. We will delve into its fundamental fluorescent properties, provide detailed protocols for its application in key experimental techniques, and illustrate relevant biological pathways and experimental workflows.
Core Principles of this compound Fluorescence
This compound, or Sulforhodamine 101 acid chloride, is a bright red-emitting fluorophore belonging to the rhodamine family of dyes. Its utility in fluorescence microscopy, flow cytometry, and other fluorescence-based applications stems from its favorable photophysical properties. When a this compound molecule absorbs a photon of light, an electron is promoted to an excited electronic state. As the electron returns to its ground state, it emits a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.
The efficiency of this process is characterized by its quantum yield, which is the ratio of photons emitted to photons absorbed. The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of how strongly it absorbs light at a particular wavelength) and its quantum yield.
Physicochemical and Fluorescent Properties of this compound
A summary of the key quantitative properties of this compound is presented in the table below. These values are crucial for designing experiments, selecting appropriate excitation sources and emission filters, and interpreting results.
| Property | Value | References |
| Chemical Formula | C₃₁H₂₉ClN₂O₆S₂ | [1] |
| Molar Mass | 625.15 g/mol | [1] |
| Excitation Maximum (λex) | 589 - 596 nm | [1][2] |
| Emission Maximum (λem) | 615 - 620 nm | [1] |
| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ at 596 nm | |
| Quantum Yield (Φ) | ~0.61 in PBS | |
| Appearance | Dark purple powder | |
| Solubility | Soluble in water and polar solvents |
Experimental Protocols
This compound is commonly used as a label for biomolecules, particularly antibodies, for use in a variety of applications. The sulfonyl chloride reactive group of this compound readily conjugates to primary amines on proteins. A variation, this compound-X succinimidyl ester, incorporates a seven-atom spacer to reduce potential steric hindrance and improve conjugation efficiency.
Protein Labeling with this compound-X Succinimidyl Ester
This protocol outlines the general steps for conjugating this compound-X succinimidyl ester to a protein, such as an antibody.
Materials:
-
Protein to be labeled (in amine-free buffer, e.g., PBS)
-
This compound-X succinimidyl ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Protein Solution: Adjust the protein concentration to 1-5 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), it must be exchanged with PBS through dialysis or buffer exchange chromatography.
-
Prepare the Dye Stock Solution: Allow the vial of this compound-X succinimidyl ester to warm to room temperature. Add a small volume of anhydrous DMSO to create a 10 mM stock solution. Vortex to dissolve.
-
Perform the Labeling Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.
-
Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute will be the this compound-conjugated protein.
-
Determine the Degree of Labeling (DOL): The DOL, the average number of dye molecules per protein, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 595 nm (for this compound).
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.
Visualizing Cellular Processes: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a biological signaling pathway where this compound is a valuable visualization tool.
Experimental Workflow: Indirect Immunofluorescence Microscopy
Detailed Protocol for Indirect Immunofluorescence Microscopy
This protocol provides a step-by-step guide for staining cells using a primary antibody and a this compound-conjugated secondary antibody.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody (specific to the target protein)
-
This compound-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Nuclear counterstain (optional, e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Rinse the cells grown on coverslips twice with PBS.
-
-
Fixation:
-
Incubate the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Rinse the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Rinse the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Rinse the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Rinse the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.
-
Rinse the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescence using a microscope equipped with the appropriate filters for this compound (Excitation: ~595 nm, Emission: ~615 nm) and any other fluorophores used.
-
Signaling Pathway: Visualization of NF-κB Translocation
This compound immunofluorescence is a powerful tool for studying cellular signaling pathways that involve the translocation of proteins between cellular compartments. A prime example is the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. This translocation can be visualized by staining for the p65 subunit of NF-κB using a primary antibody and a this compound-conjugated secondary antibody.
Experimental Workflow: Flow Cytometry
Detailed Protocol for Flow Cytometry
This protocol describes the staining of cell surface antigens using a this compound-conjugated antibody for analysis by flow cytometry.
Materials:
-
Single-cell suspension
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc receptor blocking solution (optional)
-
This compound-conjugated primary antibody or primary antibody and this compound-conjugated secondary antibody
-
Propidium iodide or other viability dye (optional)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample (e.g., cultured cells, peripheral blood).
-
Wash the cells with cold FACS buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in FACS buffer to a concentration of 1 x 10⁶ cells/100 µL.
-
-
Fc Receptor Blocking (Optional):
-
To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc blocking solution for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Direct Staining: Add the predetermined optimal concentration of the this compound-conjugated primary antibody to the cell suspension.
-
Indirect Staining:
-
Add the primary antibody and incubate for 20-30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
Add the this compound-conjugated secondary antibody and incubate for 20-30 minutes at 4°C in the dark.
-
-
-
Washing:
-
Wash the cells twice with 1-2 mL of cold FACS buffer to remove unbound antibodies. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
-
Resuspension and Viability Staining (Optional):
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
If desired, add a viability dye such as propidium iodide just before analysis to exclude dead cells.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate for this compound (e.g., 561 nm laser for excitation and a ~610/20 nm bandpass filter for emission).
-
This guide provides a foundational understanding of this compound and its applications. For specific experimental systems, further optimization of these protocols may be necessary to achieve the best results.
References
A Comprehensive Technical Guide to the Safe Handling of Texas Red™ Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for Texas Red™ powder, a fluorescent dye commonly used in histology, fluorescence microscopy, and other biological research applications. Due to its potential hazards as a fine chemical powder, strict adherence to safety protocols is crucial to ensure the well-being of laboratory personnel and to prevent contamination.
Chemical and Physical Properties
Hazard Identification and Risk Assessment
The primary hazards associated with this compound™ powder are inhalation of airborne particles, and skin and eye contact. As with many fine chemical powders, there is a potential for respiratory irritation and sensitization.[4] The GHS classification from one source indicates potential for acute oral toxicity, acute inhalation toxicity, and carcinogenicity. A thorough risk assessment should be conducted before handling this substance, considering the quantity of powder being used and the specific laboratory procedures involved.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is the first line of defense against exposure to this compound™ powder.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against airborne powder and potential splashes of solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Double gloving is recommended when handling the powder. |
| Body Protection | A laboratory coat or a disposable, fluid-resistant gown with long sleeves. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator. | Essential when handling the powder outside of a certified containment device to prevent inhalation. |
Safe Handling and Experimental Protocols
Adherence to a strict operational plan is vital for the safe handling of this compound™ powder.
Preparation and Weighing
-
Containment: All manipulations of this compound™ powder, especially weighing, must be performed within a certified chemical fume hood or a containment ventilated enclosure (CVE) to prevent the generation and dispersal of airborne particles.[1]
-
Minimize Dust: Handle the powder carefully with a spatula to avoid generating dust. Close the container tightly immediately after use.
-
Work Surface: It is advisable to surround the weighing area with wetted paper towels to help contain any minor spills and facilitate cleanup.
Dissolving the Powder
-
Solvent Addition: Add the solvent to the powder slowly and carefully to prevent splashing.
-
Agitation: If required, use a vortex mixer or sonicator to aid dissolution within a contained environment.
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Glove Removal: Remove and dispose of gloves properly.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the powder, even if gloves were worn.
Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage
-
Container: Keep the this compound™ powder container tightly closed.
-
Location: Store in a dry, cool, and well-ventilated place.
-
Light: Protect the material from long-term exposure to light.
Disposal
-
Waste Classification: Unused this compound™ powder and any materials contaminated with it should be treated as hazardous chemical waste.
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the product to reach groundwater, water courses, or sewage systems.
-
Contaminated Materials: All personal protective equipment (gloves, gowns, etc.) and labware that has come into contact with the powder must be disposed of as hazardous waste in a designated, labeled container.
Emergency Procedures
Accidental Spills
In the event of a spill, evacuate the area and prevent others from entering. Use appropriate protective equipment to clean up the spilled substance. For a powder spill, cover it with a plastic sheet or tarp to minimize spreading. Carefully sweep or vacuum the powder into a designated hazardous waste container. Do not use dry sweeping methods that can create dust.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical advice if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Visualized Workflows
The following diagrams illustrate the recommended workflows for safely handling this compound™ powder and the appropriate first-aid response in case of exposure.
References
Texas Red: A Technical Guide to its Spectral Properties and Applications in Microscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Texas Red, a widely used red fluorescent dye in various microscopy applications. This document details its core spectral properties, experimental protocols for its use, and visual representations of common experimental workflows, serving as an essential resource for researchers in cell biology, neuroscience, and drug development.
Core Spectral Properties of this compound
This compound, chemically known as sulforhodamine 101 acid chloride, is a bright red fluorophore valued for its strong fluorescence emission in the red spectrum.[1] Its photostability and distinct spectral profile make it a reliable choice for various fluorescence microscopy techniques.[1] The key spectral characteristics of this compound are summarized in the table below. It is important to note that the exact excitation and emission maxima can vary slightly depending on the local environment, such as the solvent and conjugation to a biomolecule.
| Property | Value | Notes |
| Excitation Maximum (λex) | 586 - 596 nm[2][3][4] | Can be efficiently excited by 561 nm or 594 nm laser lines. |
| Emission Maximum (λem) | 603 - 615 nm | Emits a bright red fluorescence. |
| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ at 596 nm | Indicates strong absorption of light at its excitation maximum. |
| Quantum Yield (Φ) | 0.605 - 0.93 in PBS | Represents a high efficiency of converting absorbed light into emitted fluorescence. |
| Molecular Weight | ~625 g/mol |
Common Applications in Microscopy
This compound is a versatile fluorophore with a broad range of applications in fluorescence microscopy. Its primary use is as a fluorescent label for biomolecules, enabling the visualization and tracking of specific targets within cells and tissues.
Key applications include:
-
Immunofluorescence (IF): this compound is commonly conjugated to secondary antibodies to detect the presence and subcellular localization of specific proteins. This indirect immunofluorescence approach provides signal amplification and is a staple in cell biology research.
-
Actin Cytoskeleton Staining: this compound conjugated to phalloidin, a fungal toxin with high affinity for filamentous actin (F-actin), is widely used to visualize the actin cytoskeleton. This allows for the study of cell morphology, migration, and division.
-
Fluorescence In Situ Hybridization (FISH): this compound can be attached to nucleic acid probes to detect specific DNA or RNA sequences within cells, aiding in gene mapping and the analysis of chromosomal abnormalities.
-
Flow Cytometry: While more common in microscopy, this compound can be used in flow cytometry, typically excited by a yellow-green laser (561 nm).
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-quality microscopy results. Below are standardized protocols for antibody conjugation and immunofluorescence staining using this compound.
This compound Antibody Conjugation
The covalent labeling of antibodies with this compound is a common procedure to generate fluorescent probes. While conjugation kits are commercially available and offer a simplified workflow, the following protocol outlines the general principles. The sulfonyl chloride group of this compound reacts with primary amines on the antibody.
Materials:
-
Purified antibody (0.5-5 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound sulfonyl chloride
-
Anhydrous dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)
Procedure:
-
Prepare the Antibody: Dialyze the antibody against the reaction buffer to remove any amine-containing substances and to adjust the pH. Adjust the antibody concentration to 2-5 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound sulfonyl chloride in anhydrous DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently stirring the antibody solution, slowly add the dissolved this compound. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10-20 moles of dye per mole of antibody is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle stirring.
-
Purification: Separate the this compound-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with the storage buffer. The first colored peak to elute will be the conjugated antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of this compound (around 595 nm).
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, aliquots can be frozen at -20°C.
Indirect Immunofluorescence Staining of Cultured Cells
This protocol describes the detection of a target protein in fixed and permeabilized cultured cells using a primary antibody followed by a this compound-conjugated secondary antibody.
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody (specific to the target protein)
-
This compound-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells to the desired confluency on sterile glass coverslips in a petri dish. Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. For membrane proteins, this step can be omitted or a lower concentration of detergent can be used.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking solution. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking solution. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for this compound and the counterstain.
Visualizations
The following diagrams illustrate a typical experimental workflow for immunofluorescence and a representation of a signaling pathway that can be studied using this compound-conjugated reagents.
Caption: A typical experimental workflow for indirect immunofluorescence using a this compound conjugate.
Caption: Detection of EGFR and its signaling pathway using a this compound-conjugated secondary antibody.
References
Methodological & Application
Application Notes and Protocols: Texas Red™ Succinimidyl Ester for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Texas Red™ succinimidyl ester and its derivatives, such as this compound™-X, succinimidyl ester, for the fluorescent labeling of proteins. These reagents are widely used in biological research for visualizing proteins in applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.
Introduction to this compound™ Succinimidyl Ester
This compound™ is a bright, red-emitting fluorescent dye that is commonly conjugated to proteins, particularly antibodies, for use in various detection and imaging applications.[1][2][3] The succinimidyl ester (SE) or N-hydroxysuccinimidyl (NHS) ester is an amine-reactive functional group that efficiently and specifically reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus) on proteins to form stable amide bonds.[4]
A popular variant is This compound™-X, succinimidyl ester , which incorporates a seven-atom aminohexanoyl spacer ("X") between the fluorophore and the reactive succinimidyl ester group. This spacer helps to minimize potential steric hindrance and quenching interactions between the dye and the protein, which can result in a higher fluorescence yield.
Key Features:
-
Bright Red Fluorescence: Ideal for multicolor imaging with good spectral separation from green and blue fluorophores.
-
High Photostability: Resistant to photobleaching, allowing for longer exposure times during imaging.
-
Amine-Reactive Chemistry: Enables straightforward and efficient labeling of proteins and other biomolecules containing primary amines.
-
Versatility: Labeled proteins can be used in a wide range of applications, including immunofluorescence, flow cytometry, and live-cell imaging.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound™-X, succinimidyl ester and its protein conjugates.
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~595 nm | |
| Emission Maximum (Em) | ~615 nm | |
| Molar Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ at 595 nm | |
| Recommended Storage (Reactive Dye) | ≤-20°C, protected from light and moisture | |
| Recommended Storage (Labeled Protein) | 2-8°C for short-term, ≤-20°C for long-term (in aliquots) |
| Parameter | Recommended Value | Reference |
| Protein Concentration for Labeling | 2 mg/mL for optimal results | |
| Molar Ratio of Dye to Protein (for IgGs) | 2-4 moles of dye per mole of antibody | |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES), pH 6.5-8.5 | |
| Molar Extinction Coefficient of a typical IgG | 203,000 cm⁻¹M⁻¹ at 280 nm | |
| Correction Factor (A₂₈₀ of dye) | 0.18 |
Experimental Protocols
General Protein Labeling Protocol
This protocol is optimized for labeling approximately 1 mg of an IgG antibody (MW ~145,000) at a concentration of 2 mg/mL. The protocol can be scaled for different amounts of protein.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
This compound™-X, Succinimidyl Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography resin)
-
Collection tubes
Protocol:
-
Protein Preparation:
-
Ensure the protein is in a buffer free of primary amines (e.g., Tris) and ammonium ions, as these will compete with the labeling reaction. If necessary, dialyze the protein against PBS.
-
Adjust the protein concentration to 2 mg/mL in the reaction buffer.
-
-
Reactive Dye Preparation:
-
Allow the vial of this compound™-X, succinimidyl ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the reactive dye in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
While gently stirring, add the appropriate amount of the reactive dye stock solution to the protein solution. For an IgG at 2 mg/mL, a dye-to-protein molar ratio of 2-4 is recommended for optimal labeling.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Prepare a size-exclusion purification column according to the manufacturer's instructions. Equilibrate the column with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled protein with PBS. The first colored band to elute is the this compound™-labeled protein. The second, slower-moving band is the unconjugated dye.
-
Collect the fractions containing the labeled protein.
-
-
Characterization of the Labeled Protein (Optional):
-
Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and 595 nm (A₅₉₅).
-
Calculate the protein concentration:
-
Protein Conc. (M) = [A₂₈₀ - (A₅₉₅ x 0.18)] / 203,000
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = A₅₉₅ / 80,000
-
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
-
-
Storage:
-
Store the labeled protein at 2-8°C, protected from light. For long-term storage, add a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL if the conjugate concentration is less than 1 mg/mL) and freeze in aliquots at ≤-20°C. Avoid repeated freeze-thaw cycles.
-
Application Example: Immunofluorescence Staining of EGFR
This protocol describes the use of a this compound™-conjugated secondary antibody to visualize the Epidermal Growth Factor Receptor (EGFR) in cultured HeLa cells.
Materials:
-
HeLa cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.2% Triton™ X-100 in PBS
-
Blocking Solution: 5% normal goat serum in PBS
-
Primary Antibody: Mouse anti-EGFR monoclonal antibody
-
Secondary Antibody: Goat anti-Mouse IgG (H+L) Secondary Antibody, this compound™-X conjugate
-
Nuclear Counterstain: DAPI
-
Mounting Medium
Protocol:
-
Cell Culture and Preparation:
-
Culture HeLa cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Gently wash the cells three times with PBS.
-
-
Fixation:
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.2% Triton™ X-100 in PBS for 5 minutes at room temperature to allow the antibodies to access intracellular epitopes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with 5% normal goat serum in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-EGFR antibody to its optimal concentration in the blocking solution.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the this compound™-conjugated goat anti-mouse IgG secondary antibody in the blocking solution (e.g., 1:1000 to 1:5000 dilution).
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for this compound™ (Ex: ~595 nm, Em: ~615 nm) and DAPI (Ex: ~358 nm, Em: ~461 nm).
-
Visualizations
Experimental Workflow: Protein Labeling
Caption: A flowchart of the protein labeling process.
Experimental Workflow: Immunofluorescence
References
Application Notes and Protocols for Immunofluorescence Staining Using Texas Red Conjugated Secondary Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Immunofluorescence with Texas Red
Immunofluorescence (IF) is a powerful technique used to visualize the localization of specific proteins or other antigens within cells and tissues.[1][2] This method relies on the use of antibodies conjugated to fluorescent dyes, known as fluorophores, to detect the target molecule. Indirect immunofluorescence, a commonly used approach, involves a primary antibody that specifically binds to the target antigen, followed by a fluorophore-conjugated secondary antibody that recognizes the primary antibody. This method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.
This compound is a bright, red-emitting fluorescent dye commonly used for labeling secondary antibodies in immunofluorescence experiments.[1][3][4] It has an excitation maximum of approximately 595 nm and an emission maximum of around 615 nm, making it well-suited for fluorescence microscopy with standard filter sets. This compound is known for its photostability, which allows for prolonged exposure during image acquisition with reduced photobleaching. Its bright signal is particularly advantageous for detecting proteins with low expression levels.
These application notes provide a detailed protocol for performing immunofluorescence staining using a this compound conjugated secondary antibody.
Principle of Indirect Immunofluorescence
The diagram below illustrates the sequential binding of the primary antibody to the target antigen and the this compound-conjugated secondary antibody to the primary antibody, resulting in a fluorescent signal at the site of the antigen.
Caption: Principle of Indirect Immunofluorescence.
Experimental Protocol
This protocol provides a general guideline for immunofluorescence staining of cultured cells. Optimal conditions, such as antibody concentrations and incubation times, may need to be determined empirically for each specific antigen and cell type.
Materials and Reagents
| Reagent | Recommended Specifications |
| Fixation Solution | 4% Paraformaldehyde (PFA) in PBS, freshly prepared, or ice-cold Methanol. |
| Permeabilization Buffer | 0.1-0.5% Triton X-100 or Saponin in PBS. |
| Blocking Buffer | 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Triton X-100. |
| Primary Antibody | Specific to the target antigen. Dilution to be determined by titration (typically 1:100 - 1:1000). |
| Secondary Antibody | This compound-conjugated goat anti-mouse/rabbit IgG (or other species as appropriate). Dilution to be determined (e.g., 1:500 - 1:2000). |
| Wash Buffer | Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS). |
| Nuclear Counterstain (Optional) | DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain. |
| Antifade Mounting Medium | Commercial antifade mounting medium (e.g., ProLong Gold, VECTASHIELD). |
Step-by-Step Procedure
The following workflow diagram outlines the key steps of the immunofluorescence staining protocol.
Caption: Immunofluorescence Staining Workflow.
1. Cell Culture and Preparation:
-
Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency (typically 60-80%).
2. Fixation:
-
The choice of fixative is critical and depends on the antigen of interest.
-
For Paraformaldehyde (PFA) fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
For Methanol fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.
-
Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.
-
3. Permeabilization:
-
This step is necessary for intracellular antigens to allow antibody access. If using methanol fixation, this step can often be skipped as methanol also permeabilizes the cells.
-
Add permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
4. Blocking:
-
Blocking is essential to prevent non-specific binding of antibodies.
-
Incubate the cells with blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 60 minutes at room temperature.
5. Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the antibody dilution buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100).
-
Aspirate the blocking buffer and add the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
6. Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each.
7. Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in the antibody dilution buffer.
-
From this step onwards, protect the samples from light to avoid photobleaching the fluorophore.
-
Aspirate the wash buffer and add the diluted secondary antibody.
-
Incubate for 1 hour at room temperature in a dark, humidified chamber.
8. Washing:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
9. Nuclear Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash twice with PBS.
10. Mounting:
- Briefly dip the coverslip in distilled water to remove salt crystals.
- Carefully aspirate the excess water.
- Place a small drop of antifade mounting medium onto a clean microscope slide.
- Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.
- Seal the edges of the coverslip with clear nail polish if using a non-setting mounting medium and storing for an extended period.
11. Imaging:
- Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for this compound (Excitation: ~595 nm, Emission: ~615 nm).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Low expression of the target protein.- Primary or secondary antibody concentration is too low.- Incompatible primary and secondary antibodies.- The fluorophore has been photobleached. | - Confirm protein expression by another method (e.g., Western blot).- Optimize the antibody concentrations by titration.- Ensure the secondary antibody is raised against the host species of the primary antibody.- Minimize exposure to light after adding the secondary antibody. Use an antifade mounting medium. |
| High Background Staining | - Primary or secondary antibody concentration is too high.- Inadequate blocking.- Insufficient washing.- The secondary antibody is binding non-specifically. | - Reduce the antibody concentrations.- Increase the blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).- Increase the number and duration of wash steps.- Run a secondary antibody-only control. If staining persists, consider using a pre-adsorbed secondary antibody. |
| Non-specific Staining | - The primary antibody is cross-reacting with other proteins.- Fixation method is not optimal and is altering the antigen's structure. | - Validate the primary antibody's specificity.- Try a different fixation method (e.g., switch from PFA to methanol or vice versa). |
| Autofluorescence | - The cells or tissue have endogenous fluorescent molecules.- The fixative (e.g., glutaraldehyde) is causing autofluorescence. | - View an unstained sample to assess the level of autofluorescence.- Use a fresh fixative solution.- Consider using a different fixative or a quenching step (e.g., sodium borohydride treatment). |
References
Application Notes and Protocols for Multicolor Imaging with Texas Red, FITC, and DAPI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicolor fluorescence microscopy is a powerful technique that allows for the simultaneous visualization of multiple molecular targets within a single sample. This capability is invaluable in cellular biology, disease pathology, and drug development, enabling the study of protein co-localization, cellular structures, and the effects of therapeutic agents. This document provides detailed application notes and protocols for three commonly used fluorophores: Texas Red, Fluorescein Isothiocyanate (FITC), and 4',6-diamidino-2-phenylindole (DAPI).
DAPI is a blue-fluorescent DNA stain that is ideal for nuclear counterstaining.[1][2] FITC, a widely-used green fluorescent dye, is typically conjugated to antibodies to label specific proteins.[3] this compound is a bright red-emitting dye also commonly used for antibody conjugation, providing a third color for multiplexed analysis.[4] The distinct spectral properties of these three fluorophores, when combined with appropriate filter sets, allow for clear differentiation of their signals.
Fluorophore Spectral Properties
The selection of appropriate fluorophores and corresponding filter sets is critical for successful multicolor imaging to minimize spectral overlap or "bleed-through" between channels. The spectral characteristics of DAPI, FITC, and this compound are summarized in the table below.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color | Target |
| DAPI | 358 | 461 | Blue | dsDNA in nucleus |
| FITC | 494 | 518 | Green | Proteins (via antibodies) |
| This compound | 595 | 615 | Red | Proteins (via antibodies) |
Table 1: Spectral properties of DAPI, FITC, and this compound.
Experimental Protocols
This section provides a detailed protocol for a standard indirect immunofluorescence experiment using DAPI for nuclear staining and FITC- and this compound-conjugated secondary antibodies for the detection of two different target proteins.
Materials
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA in PBST)
-
Primary antibodies (from two different host species, e.g., rabbit and mouse)
-
FITC-conjugated secondary antibody (anti-rabbit)
-
This compound-conjugated secondary antibody (anti-mouse)
-
DAPI staining solution (e.g., 300 nM in PBS)
-
Antifade mounting medium
Procedure
-
Cell Culture and Preparation:
-
Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until the desired confluency is reached.
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
-
Fixation:
-
Add enough Fixation Buffer to completely cover the cells.
-
Incubate for 10-20 minutes at room temperature.
-
Aspirate the fixative and wash the coverslips three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer to the cells.
-
Incubate for 10-20 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the coverslips.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the two primary antibodies to their optimal concentrations in Primary Antibody Dilution Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody mixture to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the FITC- and this compound-conjugated secondary antibodies in Primary Antibody Dilution Buffer.
-
Add the secondary antibody mixture to the coverslips.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Add DAPI staining solution and incubate for 1-5 minutes.
-
Rinse the coverslips several times in PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the washing buffer and drain any excess liquid.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for DAPI, FITC, and this compound. It is crucial to use a triple band filter set designed for these fluorophores to minimize spectral bleed-through.
-
Capture images of each channel separately and then merge them to create a multicolor image.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the multicolor immunofluorescence protocol.
Fluorophore Spectral Relationship
This diagram shows the relationship between the excitation and emission spectra of the three fluorophores, highlighting the importance of distinct filter sets for multicolor imaging.
Applications in Drug Development
Multicolor imaging is a critical tool in the drug discovery and development process. It allows for:
-
Target Validation: Visualizing the subcellular localization of a drug target and its interaction with other proteins.
-
Pharmacodynamics: Assessing the effect of a drug on cellular pathways by monitoring changes in protein expression, localization, or post-translational modifications.
-
Toxicity Screening: Identifying off-target effects and cellular damage by observing morphological changes and the expression of stress markers.
-
High-Content Screening: Automating the imaging and analysis of thousands of cells treated with different compounds to identify potential drug candidates.
Troubleshooting
-
High Background: This can be caused by insufficient blocking, primary or secondary antibody concentrations being too high, or inadequate washing. Optimize blocking time and antibody concentrations, and ensure thorough washing steps.
-
Weak Signal: This may result from low primary antibody concentration, inactive antibodies, or photobleaching. Ensure antibodies are validated for the application and use an antifade mounting medium.
-
Spectral Bleed-through: This occurs when the emission of one fluorophore is detected in the channel of another. This can be minimized by using appropriate narrow bandpass filters and sequential imaging. Be aware that DAPI can undergo photoconversion to green and red emitting forms upon UV exposure, which can cause artifacts. To avoid this, image the green and red channels before the DAPI channel or use a 405 nm laser for DAPI excitation if available.
References
Application Notes and Protocols for Calculating the Degree of Labeling (DOL) of Texas Red Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to biomolecules, such as antibodies and other proteins, is a fundamental technique in biological research and drug development. Texas Red, a red fluorescent dye, is widely used for these applications due to its bright fluorescence and photostability. The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and consistency of these conjugates.[1][2][3] An optimal DOL is crucial for maximizing fluorescence signal without compromising the biological activity of the protein.[1][2] Over-labeling can lead to fluorescence quenching and protein aggregation, while under-labeling results in a weak signal.
This document provides a detailed protocol for determining the DOL of this compound conjugates using UV-Visible spectrophotometry. This method is based on the Beer-Lambert law, which relates absorbance to concentration. By measuring the absorbance of the conjugate at 280 nm (the absorbance maximum for most proteins) and at the absorbance maximum of this compound (~595 nm), the concentrations of the protein and the dye can be determined, respectively, allowing for the calculation of the DOL.
Data Presentation
Quantitative data required for the calculation of the Degree of Labeling for this compound-protein conjugates are summarized in the table below.
| Parameter | Symbol | Value | Units |
| Molar Extinction Coefficient of this compound | ε_dye_ | 85,000 | M⁻¹cm⁻¹ |
| Maximum Absorbance Wavelength of this compound | λ_max_ | 595 | nm |
| Correction Factor for this compound at 280 nm | CF | 0.18 | - |
| Molar Extinction Coefficient of IgG | ε_protein_ | 203,000 | M⁻¹cm⁻¹ |
| Typical Absorbance Maximum of Proteins | - | 280 | nm |
Experimental Protocols
This protocol outlines the spectrophotometric method for determining the DOL of this compound-conjugated proteins, such as Immunoglobulin G (IgG).
Materials
-
This compound-conjugated protein sample
-
Purification buffer (e.g., PBS, pH 7.2)
-
UV-transparent cuvettes (e.g., quartz) with a 1 cm pathlength
-
UV-Visible spectrophotometer
Methodology
3.2.1. Sample Preparation
-
Purification of the Conjugate: It is essential to remove all non-conjugated this compound from the labeled protein solution. This can be achieved by methods such as dialysis, gel filtration (e.g., Sephadex G-25), or spin columns. The purified conjugate should be in a suitable buffer that does not interfere with absorbance measurements.
-
Sample Dilution: If the initial concentration of the conjugate is high, dilute the sample with the purification buffer to ensure that the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0). Record the dilution factor for later calculations.
3.2.2. Spectrophotometric Measurement
-
Blank Measurement: Use the purification buffer to zero the spectrophotometer at both 280 nm and 595 nm.
-
Absorbance Readings: Measure the absorbance of the purified and diluted conjugate solution at 280 nm (A₂₈₀) and 595 nm (A₅₉₅) using a 1 cm pathlength cuvette.
Data Analysis: Calculating the Degree of Labeling
The DOL is calculated using the following steps and formulas:
Step 1: Calculate the molar concentration of the this compound dye.
This is determined from the absorbance at the dye's maximum absorbance wavelength (A₅₉₅) and its molar extinction coefficient (ε_dye_).
-
Formula: M_dye = A₅₉₅ / ε_dye_
Step 2: Calculate the corrected absorbance of the protein at 280 nm.
The this compound dye also absorbs light at 280 nm. Therefore, its contribution to the A₂₈₀ reading must be subtracted to determine the true absorbance of the protein. This is done using a correction factor (CF).
-
Formula: A₂₈₀_corrected = A₂₈₀ - (A₅₉₅ * CF)
Step 3: Calculate the molar concentration of the protein.
This is determined from the corrected absorbance at 280 nm (A₂₈₀_corrected) and the molar extinction coefficient of the protein (ε_protein_).
-
Formula: M_protein = A₂₈₀_corrected / ε_protein_
Step 4: Calculate the Degree of Labeling (DOL).
The DOL is the molar ratio of the dye to the protein.
-
Formula: DOL = M_dye / M_protein
If the sample was diluted, the final concentration values should be multiplied by the dilution factor. However, since the DOL is a ratio, the dilution factor cancels out and does not need to be included in the final DOL calculation.
Optimal DOL: For antibodies like IgG, an optimal DOL is typically between 2 and 4.
Visualizations
Experimental Workflow for DOL Calculation
Caption: Workflow for determining the Degree of Labeling (DOL).
Signaling Pathway Logical Relationship
Caption: Application of this compound conjugates in fluorescence detection.
References
Visualizing Actin Filaments with Texas Red-Phalloidin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in maintaining cell shape, motility, division, and intracellular transport.[1] Visualizing the intricate network of filamentous actin (F-actin) is crucial for understanding these fundamental cellular processes and for assessing the effects of therapeutic agents on cytoskeletal integrity. Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, is a high-affinity probe that selectively binds to F-actin, preventing its depolymerization.[1][2] When conjugated to a fluorescent dye such as Texas Red, phalloidin becomes a powerful tool for imaging the actin cytoskeleton with high specificity and contrast.[2][3]
This compound-phalloidin offers bright, red fluorescence, making it suitable for single-labeling experiments and for multiplexing with other fluorophores in multicolor imaging. This document provides detailed application notes and protocols for the visualization of F-actin using this compound-phalloidin, tailored for researchers, scientists, and professionals in drug development.
Principle of the Method
Phalloidin binds to the junction between F-actin subunits, stabilizing the filament by preventing subunit dissociation. This high-affinity binding is highly specific to F-actin and does not label monomeric G-actin. The this compound dye, a sulforhodamine 101 derivative, is a bright and relatively photostable fluorophore that is excited by light in the yellow-orange range of the spectrum and emits in the red range. By conjugating this compound to phalloidin, the actin filaments within fixed and permeabilized cells can be brightly labeled and visualized using fluorescence microscopy. The small size of the phalloidin conjugate allows for dense labeling of actin structures without significant steric hindrance.
Quantitative Data
The spectral properties and other quantitative characteristics of this compound-phalloidin are summarized in the table below, providing essential information for experimental setup and imaging.
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~591 nm | |
| Emission Maximum (Em) | ~608 nm | |
| Recommended Concentration | 1:100 to 1:1000 dilution of stock solution (typically 50-200 nM) | |
| Molecular Weight | ~1490 Da | |
| Photostability | Good in antifade mounting media |
Experimental Protocols
Detailed methodologies for staining various sample types are provided below. It is crucial to handle phalloidin with care as it is a toxic substance.
General Workflow for Actin Staining
The overall process for staining actin filaments with this compound-phalloidin involves cell fixation, permeabilization, staining, and mounting for imaging.
Figure 1. A generalized workflow for staining actin filaments.
Protocol 1: Staining Adherent Cells
This protocol is suitable for cells grown on coverslips or in culture dishes.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (optional, for blocking)
-
This compound-phalloidin stock solution
-
DAPI or other nuclear counterstain (optional)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible dishes to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature. Note: Avoid using methanol-containing fixatives as they can disrupt actin filament structure.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Staining: Dilute the this compound-phalloidin stock solution to the desired working concentration (e.g., 1:500) in PBS or 1% BSA in PBS. Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained actin filaments using a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission: ~591/608 nm).
Protocol 2: Staining Suspension Cells
For non-adherent cells, centrifugation steps are required to handle the cells.
Materials:
-
Same as Protocol 1
-
Poly-D-lysine coated coverslips or slides (optional)
Procedure:
-
Cell Preparation: Harvest cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step twice.
-
Adhesion (Optional): For easier handling, cells can be attached to poly-D-lysine coated coverslips for 15-30 minutes before proceeding with fixation.
-
Fixation: Resuspend the cell pellet in 4% PFA in PBS and incubate for 10-20 minutes at room temperature.
-
Washing: Centrifuge the cells, remove the supernatant, and wash the pellet three times with PBS.
-
Permeabilization: Resuspend the cell pellet in 0.1% Triton X-100 in PBS and incubate for 5-10 minutes.
-
Washing: Centrifuge and wash the cells three times with PBS.
-
Blocking (Optional): Resuspend the cell pellet in 1% BSA in PBS and incubate for 30 minutes.
-
Staining: Centrifuge the cells, remove the supernatant, and resuspend the pellet in the diluted this compound-phalloidin staining solution. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Centrifuge and wash the cells three times with PBS, protected from light.
-
Mounting: Resuspend the final cell pellet in a small volume of antifade mounting medium and mount on a glass slide with a coverslip.
-
Imaging: Proceed with fluorescence microscopy.
Protocol 3: Staining Tissue Sections
Staining actin in tissue sections can be more challenging, especially with paraffin-embedded tissues, due to potential antigen masking and harsher processing steps. Cryosections are often preferred.
Materials:
-
Same as Protocol 1
-
Cryosectioned or paraffin-embedded tissue sections on slides
-
Xylene and ethanol series (for paraffin-embedded sections)
-
Antigen retrieval buffer (for paraffin-embedded sections, optional and requires optimization)
Procedure for Cryosections:
-
Sectioning: Prepare cryosections and mount them on slides.
-
Fixation: Fix the sections with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the slides three times with PBS.
-
Permeabilization: Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Staining and Mounting: Follow steps 7-13 from Protocol 1.
Procedure for Paraffin-Embedded Sections:
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval (Optional): This step may be necessary but can also damage actin filaments. Optimization is critical. Heat-induced epitope retrieval (HIER) with a citrate-based buffer is a common method.
-
Staining: Proceed with permeabilization, blocking, staining, and mounting as described for cryosections. Note that results with paraffin-embedded tissues can be variable, and antibody-based methods for actin may be more reliable in these samples.
Signaling Pathway Regulating Actin Dynamics
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. They act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. Downstream effectors of these GTPases modulate actin polymerization, branching, and contractility, leading to the formation of distinct actin structures such as stress fibers, lamellipodia, and filopodia.
Figure 2. Simplified Rho GTPase signaling pathway.
Troubleshooting
Common issues encountered during phalloidin staining and their potential solutions are outlined below.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient permeabilization. | Increase Triton X-100 concentration or incubation time. Ensure permeabilization buffer is fresh. |
| Low concentration of this compound-phalloidin. | Increase the concentration of the staining solution. | |
| Methanol in the fixative. | Use methanol-free formaldehyde for fixation. | |
| F-actin is not well preserved. | Ensure optimal fixation conditions. For sensitive samples, consider a cytoskeleton-preserving buffer. | |
| High Background | Incomplete washing. | Increase the number and duration of washing steps. |
| Non-specific binding. | Include a blocking step with 1% BSA before staining. | |
| Staining solution is too concentrated. | Titrate the this compound-phalloidin concentration to find the optimal balance between signal and background. | |
| Cell Morphology is Poor | Harsh fixation or permeabilization. | Reduce the concentration or incubation time for fixative and permeabilizing agent. Ensure cells are handled gently. |
| Cells were not healthy before fixation. | Ensure a healthy cell culture before starting the experiment. | |
| Uneven Staining | Incomplete coverage of reagents. | Ensure cells are fully submerged in all solutions during incubations. |
| Cells have lifted off the coverslip. | Handle coverslips gently. Consider using coated coverslips (e.g., poly-D-lysine) to improve cell adherence. |
Conclusion
This compound-phalloidin is a robust and specific probe for visualizing F-actin in a wide range of biological samples. The protocols and information provided in this document offer a comprehensive guide for researchers and professionals to successfully implement this technique in their studies of the actin cytoskeleton. By understanding the principles of the method, adhering to the detailed protocols, and being aware of potential troubleshooting steps, high-quality and reproducible imaging of the actin network can be achieved, providing valuable insights into cellular function and the effects of various treatments.
References
Application Notes and Protocols for PE-Texas Red in Multicolor Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction to PE-Texas Red Tandem Dye
PE-Texas Red is a fluorescent tandem dye commonly employed in multicolor flow cytometry. This dye consists of R-Phycoerythrin (PE) as the donor fluorophore and Texas Red as the acceptor fluorophore. The principle behind its function is Förster Resonance Energy Transfer (FRET), where the excitation energy from the donor (PE) is transferred to the acceptor (this compound), which then emits light at a longer wavelength. This phenomenon allows for the excitation of PE-Texas Red using the same laser that excites PE (e.g., a 488 nm or 561 nm laser), while detecting the emission in a different channel, expanding the multicolor capabilities of a single laser.[1][2]
PE-Texas Red is particularly useful for identifying cell populations in complex samples, such as immunophenotyping of peripheral blood mononuclear cells (PBMCs) and analyzing intracellular signaling pathways.[3][4] Its bright fluorescence makes it suitable for detecting both highly expressed and rarer target antigens.[5] However, as a tandem dye, careful consideration of compensation is crucial due to potential spectral overlap into other channels, particularly the PE channel.
Quantitative Data Summary
The spectral properties of PE-Texas Red and its components are summarized below. These values are essential for designing multicolor flow cytometry panels and setting up appropriate compensation.
| Parameter | PE (Donor) | This compound (Acceptor) | PE-Texas Red (Tandem) |
| Excitation Maximum (nm) | 496, 565 | 595 | 565 |
| Emission Maximum (nm) | 578 | 615 | 615 |
| Common Laser Line (nm) | 488, 561 | - | 488, 561 |
| Common Emission Filter | ~575/25 BP | ~615/20 BP | ~610/20 or ~630/69 BP |
Spectral Overlap and Compensation:
A critical aspect of using tandem dyes is managing spectral spillover. While a specific, universally applicable spillover matrix is not feasible due to instrument-to-instrument variability, it is known that PE-Texas Red has considerable spectral overlap into the PE channel. This necessitates the use of single-stained compensation controls for each fluorochrome in the panel to accurately calculate the spillover and apply the correct compensation matrix. The Spillover Spreading Matrix (SSM) is a valuable tool for quantifying the impact of spillover on data resolution. It is highly recommended to generate an SSM for your specific instrument and panel to optimize your experimental design. Some sources suggest that spillover from PE-Texas Red can be significant, sometimes exceeding 100%, but with proper compensation and the use of Fluorescence Minus One (FMO) controls, distinct populations can still be reliably identified.
Experimental Protocols
Protocol 1: Immunophenotyping of Human T-Cell Subsets in PBMCs
This protocol is adapted from a validated 10-color panel for identifying naïve, central memory, and effector memory T cells.
Materials:
-
Cryopreserved or freshly isolated human PBMCs
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
CD4 PE-Texas Red
-
CD8 Pacific Blue
-
CD28 PE-Cy5.5
-
CD45RA PE-Cy7
-
CD197 (CCR7) Alexa Fluor 700
-
CD3 APC-Cy7
-
-
Fixable Viability Dye (e.g., LIVE/DEAD™ Fixable Aqua Dead Cell Stain)
-
Compensation beads (for single-color controls)
-
12 x 75 mm flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved PBMCs in a 37°C water bath and transfer to a 15 mL conical tube containing pre-warmed complete RPMI medium.
-
Centrifuge at 400 x g for 10 minutes, discard the supernatant, and resuspend the cell pellet in Flow Cytometry Staining Buffer.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
-
Fc Receptor Blocking:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Add Fc block according to the manufacturer's instructions and incubate for 10 minutes at room temperature.
-
-
Viability Staining:
-
Add 100 µL of the fixable viability dye, diluted according to the manufacturer's protocol, to each tube.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 400 x g for 5 minutes. Discard the supernatant.
-
-
Surface Marker Staining:
-
Prepare an antibody cocktail containing the optimal titrated concentrations of CD4 PE-Texas Red, CD8 Pacific Blue, CD28 PE-Cy5.5, CD45RA PE-Cy7, CD197 (CCR7) Alexa Fluor 700, and CD3 APC-Cy7 in Flow Cytometry Staining Buffer.
-
Add 50 µL of the antibody cocktail to each tube.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Wash and Acquisition:
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 400 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer.
-
-
Compensation:
-
Prepare single-color compensation controls using compensation beads and one of each of the fluorochrome-conjugated antibodies used in the panel.
-
Acquire the single-stained beads and use the flow cytometry software to calculate the compensation matrix.
-
Apply the compensation matrix to the experimental samples.
-
Protocol 2: Analysis of STAT3 Phosphorylation in Response to Cytokine Stimulation (Phospho-Flow)
This protocol is a general guideline for analyzing intracellular signaling pathways and can be adapted for use with PE-Texas Red conjugated antibodies. This example focuses on the phosphorylation of STAT3 in response to IL-6 stimulation.
Materials:
-
Human whole blood or isolated PBMCs
-
RPMI 1640 medium with 10% FBS
-
Recombinant Human IL-6
-
BD Phosflow™ Lyse/Fix Buffer
-
BD Phosflow™ Perm Buffer III (ice-cold)
-
Flow Cytometry Staining Buffer
-
PE-conjugated Mouse Anti-Stat3 (pY705) antibody
-
Antibodies for surface markers (e.g., CD4 FITC, CD8 PE-Cy7) to identify cell populations of interest.
-
12 x 75 mm flow cytometry tubes
Procedure:
-
Cell Stimulation:
-
Aliquot 100 µL of human whole blood or 1 x 10^6 PBMCs in RPMI into flow cytometry tubes.
-
Add recombinant human IL-6 to a final concentration of 100 ng/mL to the stimulated samples. Leave one tube unstimulated as a negative control.
-
Incubate for 15 minutes at 37°C in a 5% CO2 incubator.
-
-
Fixation:
-
Immediately after stimulation, add 1 mL of pre-warmed BD Phosflow™ Lyse/Fix Buffer to each tube.
-
Vortex gently and incubate for 10-15 minutes at 37°C.
-
-
Permeabilization:
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
Vortex to resuspend the cell pellet in the residual buffer.
-
Add 1 mL of ice-cold BD Phosflow™ Perm Buffer III.
-
Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 500 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the PE-conjugated anti-phospho-STAT3 (pY705) antibody and any surface marker antibodies.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Wash and Acquisition:
-
Wash the cells once with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer.
-
-
Compensation:
-
Prepare single-color compensation controls for all fluorochromes used in the experiment.
-
Visualizations
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. cancer.iu.edu [cancer.iu.edu]
- 3. Validated 10-Color T Cell Panel Using the Attune NxT Flow Cytometer | Thermo Fisher Scientific - CH [thermofisher.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
how to reduce Texas Red photobleaching in live-cell imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Texas Red photobleaching during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound in live-cell imaging?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1][2] This process leads to a loss of fluorescent signal, which can limit the duration of time-lapse experiments and compromise the quantitative accuracy of the data.[2][3] In live-cell imaging, photobleaching is exacerbated by the presence of molecular oxygen, which interacts with the excited fluorophore to produce reactive oxygen species (ROS).[4] These ROS not only destroy the fluorophore but can also cause cellular damage, a phenomenon known as phototoxicity.
Q2: What is phototoxicity and how is it related to this compound photobleaching?
Phototoxicity is cellular damage caused by the light used for imaging. It is closely linked to photobleaching because the same photochemical reactions that destroy the fluorophore also generate reactive oxygen species (ROS) like singlet oxygen. These ROS can damage cellular components such as lipids, proteins, and nucleic acids, leading to artifacts like membrane blebbing, mitochondrial dysfunction, and even cell death. Therefore, strategies to reduce photobleaching often concurrently minimize phototoxicity.
Q3: Are there more photostable alternatives to this compound for live-cell imaging?
Yes, several newer generation fluorophores offer greater photostability than this compound. For example, Alexa Fluor 594 is spectrally similar to this compound but is designed for brighter conjugates and greater photostability. When significant photobleaching of this compound is a persistent issue, switching to a more robust dye like Alexa Fluor 594 is a recommended strategy.
Troubleshooting Guides
Problem: Rapid loss of this compound fluorescence signal during imaging.
This is a classic sign of photobleaching. Here’s a step-by-step guide to troubleshoot and mitigate this issue.
Step 1: Optimize Imaging Parameters
The first and most crucial step is to minimize the exposure of your cells to high-intensity excitation light.
-
Reduce Laser Power/Light Intensity: Use the lowest laser power or illumination intensity that provides a detectable signal. Neutral density filters can be used to attenuate the light from arc lamps.
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Increase Detector Sensitivity: If your microscopy system allows, increase the gain or use a more sensitive detector to compensate for lower excitation light.
-
Optimize Image Acquisition: Avoid unnecessary illumination. Focus on your sample using transmitted light (e.g., DIC or phase-contrast) before switching to fluorescence. Only illuminate the sample when actively acquiring an image.
Step 2: Employ a Live-Cell Antifade Reagent
If optimizing imaging parameters is insufficient, the use of a commercial antifade reagent specifically designed for live-cell imaging is highly recommended. Note that antifade mounting media for fixed cells are not suitable for live-cell imaging due to their cytotoxicity.
-
Recommended Antifade Reagents:
-
ProLong™ Live Antifade Reagent: This reagent is based on an enzymatic system that removes free radicals from the imaging medium.
-
VectaCell™ Trolox™ Antifade Reagent: This reagent uses Trolox, a water-soluble vitamin E analog, to scavenge reactive oxygen species.
-
Step 3: Consider an Alternative Fluorophore
If photobleaching persists despite the measures above, your experimental needs may exceed the photostability of this compound.
-
Switch to a More Photostable Dye: Consider replacing this compound with a more photostable alternative like Alexa Fluor 594.
Quantitative Data
Table 1: Performance of ProLong™ Live Antifade Reagent
| Fluorophore | Sample | Improvement with ProLong™ Live Antifade Reagent |
| Hoechst™ 33342 | HeLa cells | Significant protection from photobleaching |
| CellLight™ Mitochondria-RFP | U2OS cells | Significant protection from photobleaching |
| CellLight™ Mitochondria-GFP | U2OS cells | Significant protection from photobleaching |
| MitoTracker™ Green FM | U2OS cells | Significant protection from photobleaching |
Table 2: General Photostability Comparison of Red Fluorophores
| Fluorophore | Relative Photostability | Notes |
| This compound | Good | A widely used red fluorescent dye. |
| Alexa Fluor 594 | Excellent | Generally more photostable and brighter than this compound. |
Experimental Protocols
Protocol 1: Using ProLong™ Live Antifade Reagent
This protocol is adapted from the manufacturer's instructions.
-
Prepare the Antifade Reagent Working Solution: Dilute the ProLong™ Live Antifade Reagent 1:100 in your normal live-cell imaging medium (e.g., DMEM, FluoroBrite™ DMEM).
-
Incubate Cells: Remove the existing medium from your cells and replace it with the medium containing the antifade reagent.
-
Incubate: Incubate the cells for at least 15-30 minutes at 37°C to allow the reagent to take effect. For optimal performance, a 90-minute incubation is recommended.
-
Image: Proceed with your live-cell imaging experiment. The antifade reagent will remain active in the medium, protecting your cells from photobleaching.
Protocol 2: Using VectaCell™ Trolox™ Antifade Reagent
This protocol is based on the manufacturer's recommendations.
-
Prepare the Trolox Working Solution: VectaCell™ Trolox is supplied as a 100 mM stock solution in ethanol. Dilute this stock solution directly into your culture medium or imaging buffer to a final concentration of 0.1 mM to 1 mM.
-
Determine Optimal Concentration: The optimal working concentration of Trolox can depend on the cell type and their tolerance to hypoxia. It is recommended to perform a titration to find the ideal concentration for your specific cells.
-
Incubate Cells: Replace the cell culture medium with the Trolox-containing imaging medium.
-
Image: Proceed with your imaging session.
Visualizations
Caption: Simplified signaling pathway of phototoxicity and photobleaching.
Caption: Troubleshooting workflow for this compound photobleaching.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Troubleshooting High Background in Texas Red Immunofluorescence
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering high background issues with Texas Red in their immunofluorescence experiments. This guide provides detailed troubleshooting steps, frequently asked questions, and optimized protocols to help you achieve clear, specific staining.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background when using this compound?
High background in immunofluorescence staining can obscure your target signal and lead to misinterpretation of results. The most frequent culprits include:
-
Autofluorescence: Tissues and cells can naturally emit fluorescence, which may overlap with the this compound signal.[1][2][3] This is particularly common in formalin-fixed tissues.[1]
-
Non-specific antibody binding: The primary or secondary antibodies may bind to unintended targets in your sample.[4]
-
Inadequate blocking: Insufficient blocking of non-specific binding sites can lead to high background.
-
Antibody concentration: Using too high a concentration of either the primary or secondary antibody is a common cause of excessive background staining.
-
Insufficient washing: Inadequate washing steps can leave unbound antibodies in the sample, contributing to background noise.
-
Fixation issues: Over-fixation or the use of certain fixatives like glutaraldehyde can increase autofluorescence.
Q2: How can I determine the source of the high background in my this compound staining?
A systematic approach with proper controls is crucial for diagnosing the source of high background. Here are key controls to include:
-
Unstained sample: This control helps you assess the level of autofluorescence in your sample. Image an unstained sample using the same settings as your experimental samples.
-
Secondary antibody only control: This control, where the primary antibody is omitted, helps determine if the secondary antibody is binding non-specifically.
-
Isotype control: This control involves using an antibody of the same isotype and concentration as your primary antibody but one that does not target any known protein in your sample. It helps to assess non-specific binding of the primary antibody.
Q3: Are there any specific issues related to the this compound fluorophore that I should be aware of?
While this compound is a bright and relatively photostable fluorophore, some considerations are:
-
Autofluorescence Quenching: Some chemical quenchers used to reduce autofluorescence can paradoxically increase background in the this compound channel. Therefore, it is essential to use appropriate quenching methods. Sudan Black B (SBB) has been shown to be effective in reducing autofluorescence in the this compound channel.
-
Spectral Overlap: Ensure that your microscope's filter sets are optimized for this compound (Excitation max ~595 nm, Emission max ~615 nm) to minimize bleed-through from other fluorophores in multicolor experiments.
Troubleshooting Guides
This section provides a systematic approach to resolving high background issues.
Guide 1: Addressing Autofluorescence
Autofluorescence is the inherent fluorescence of biological materials and a common source of background.
Troubleshooting Steps:
-
Identify Autofluorescence: As mentioned in the FAQs, begin by examining an unstained sample under the microscope.
-
Choose the Right Quenching Method: If autofluorescence is high, consider using a quenching agent.
-
Sudan Black B (SBB): This is an effective method for reducing lipofuscin-based autofluorescence often seen in the this compound channel.
-
Sodium Borohydride: This can be used to quench aldehyde-induced autofluorescence from fixation.
-
Commercial Reagents: Several commercial autofluorescence quenching kits are also available.
-
Guide 2: Optimizing Antibody Staining
Non-specific binding of primary and secondary antibodies is a major contributor to high background.
Troubleshooting Steps:
-
Titrate Your Antibodies: The optimal antibody concentration provides a strong signal with minimal background. Perform a titration experiment for both your primary and secondary antibodies to find the ideal dilution.
-
Select the Right Secondary Antibody: Use a secondary antibody that is highly cross-adsorbed to prevent cross-reactivity with immunoglobulins from other species.
-
Run a Secondary Antibody Only Control: This will confirm if the secondary antibody is the source of non-specific binding.
Guide 3: Improving Blocking and Washing Steps
Proper blocking and thorough washing are critical for reducing non-specific interactions.
Troubleshooting Steps:
-
Optimize Blocking Solution: The choice of blocking agent is important.
-
Normal Serum: Use normal serum from the same species in which the secondary antibody was raised (e.g., normal goat serum for a goat anti-mouse secondary).
-
Bovine Serum Albumin (BSA): A 1-5% solution of high-quality, IgG-free BSA is a common blocking agent.
-
-
Increase Blocking Time: If background persists, try increasing the blocking incubation time to one hour or longer.
-
Enhance Washing Steps: Increase the number and duration of washes after antibody incubations to remove unbound antibodies effectively. Using a buffer containing a mild detergent like Tween-20 can also help.
Data Presentation
The following table summarizes common causes of high background and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Autofluorescence | Treat samples with Sudan Black B or 0.1% Sodium Borohydride. | Reduction of background fluorescence from the tissue/cells themselves. |
| High Antibody Concentration | Titrate primary and secondary antibodies to determine the optimal dilution. | Decreased non-specific binding and a better signal-to-noise ratio. |
| Insufficient Blocking | Use normal serum from the secondary antibody host species for blocking and increase incubation time. | Minimized non-specific antibody binding to the sample. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. | Effective removal of unbound antibodies, leading to a cleaner background. |
| Secondary Antibody Cross-Reactivity | Use a highly cross-adsorbed secondary antibody. Run a "secondary only" control. | Elimination of background caused by the secondary antibody binding to unintended targets. |
| Fixation-Induced Background | Reduce fixation time or switch to a different fixative if possible. Avoid glutaraldehyde. | Lowered autofluorescence caused by the fixation process. |
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining with this compound
This protocol provides a baseline for immunofluorescence staining.
-
Sample Preparation: Prepare cells or tissue sections on slides.
-
Fixation: Fix samples with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the samples 3 times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the samples 3 times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the samples 3 times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI.
-
Mounting: Mount the coverslip with an anti-fade mounting medium.
-
Imaging: Image the samples using a fluorescence microscope with appropriate filters for this compound.
Protocol 2: Troubleshooting High Background with Autofluorescence Quenching
This protocol incorporates a step to reduce autofluorescence.
-
Sample Preparation, Fixation, and Washing: Follow steps 1-3 from Protocol 1.
-
Autofluorescence Quenching:
-
Option A (Sudan Black B): Incubate samples in 0.1% Sudan Black B in 70% ethanol for 10-20 minutes at room temperature. Rinse several times with PBS.
-
Option B (Sodium Borohydride): Incubate samples in a freshly prepared solution of 0.1% sodium borohydride in PBS for 10 minutes at room temperature. Wash thoroughly with PBS.
-
-
Permeabilization, Blocking, Antibody Incubations, Washing, Mounting, and Imaging: Proceed with steps 4-12 from Protocol 1.
Mandatory Visualization
References
Technical Support Center: Optimizing Fluorescence Signal for Texas Red
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the optimal antifade mounting medium for the Texas Red fluorophore. It includes a troubleshooting guide, a comparison of common antifade reagents, and a protocol for evaluating mounting media.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my this compound signal fading (photobleaching) so quickly?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore. For this compound, this is primarily caused by the generation of reactive oxygen species (ROS) when the dye is exposed to excitation light in the presence of oxygen. The rate of photobleaching is influenced by the intensity and duration of light exposure, the local chemical environment, and the concentration of oxygen.
Q2: What are the most important factors to consider when choosing an antifade mounting medium for this compound?
A2: There are three primary factors to consider:
-
Antifade Reagent: The medium should contain an effective ROS scavenger. Common antifades include n-propyl gallate (NPG), p-phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][2] PPD is very effective but can be incompatible with some other dyes, particularly cyanine dyes.[2][3][4] NPG is a good all-around choice for red fluorophores.
-
Refractive Index (RI): For high-resolution microscopy, the RI of the mounting medium should closely match the RI of the microscope objective's immersion oil (typically ~1.52). A significant mismatch in RI can cause spherical aberration, leading to a loss of signal and reduced image quality.
-
Hardening vs. Non-hardening: Hardening (curing) media solidify, providing a permanent seal for long-term storage. Non-hardening (non-curing) media remain liquid and are ideal for immediate imaging or when you may need to unmount the coverslip.
Q3: My this compound signal is weak, even with a fresh sample and an antifade medium. What else could be the problem?
A3: Several factors could be at play:
-
pH of the Medium: The fluorescence of many dyes, including rhodamines like this compound, can be pH-sensitive. Most antifade media are buffered to an optimal pH (often slightly alkaline) to ensure bright and stable fluorescence.
-
Initial Quenching: Some antifade reagents can cause an initial drop in fluorescence intensity while still providing long-term protection against photobleaching.
-
Incompatible Reagents: Ensure that no residual chemicals from your staining protocol, such as detergents (e.g., Triton X-100), are present, as they can sometimes interfere with antifade performance.
-
Fluorophore Concentration: An excessively high concentration of fluorophores can lead to self-quenching.
Q4: Are there any specific antifade reagents I should be cautious about when using this compound?
A4: While this compound is generally robust, it's good practice to be aware of potential issues. For instance, p-phenylenediamine (PPD), a very potent antifade, has been reported to react with cyanine-based dyes. Although this compound is a rhodamine dye, if you are performing multi-color imaging with cyanine dyes, you may want to choose a PPD-free mounting medium.
Comparison of Common Antifade Mounting Media
| Mounting Medium | Type | Refractive Index (RI) | Key Features |
| ProLong™ Glass | Hardening | ~1.52 (cured) | RI matches immersion oil, ideal for high-resolution and confocal microscopy. |
| ProLong™ Diamond | Hardening | ~1.47 (cured) | Offers excellent photobleaching protection for a wide range of dyes, including this compound. |
| SlowFade™ Diamond | Non-hardening | ~1.42 | Premium non-curing mountant for immediate viewing; requires sealing for long-term storage. |
| VECTASHIELD® Vibrance® | Hardening | ~1.45 | Cures to allow for long-term storage without sealing. |
| VECTASHIELD® | Non-hardening | ~1.45 | Widely used non-curing medium; requires sealing for long-term storage. Compatible with this compound. |
| Fluoromount-G™ | Non-hardening | ~1.40 | A common aqueous, non-hardening mounting medium. |
| abberior MOUNT SOLID ANTIFADE | Hardening | ~1.38 (before hardening) | Aqueous-based medium designed for super-resolution microscopy. |
Experimental Protocol: Evaluating Antifade Mounting Media for this compound
This protocol provides a framework for quantitatively comparing the performance of different antifade mounting media for your specific experimental setup.
1. Sample Preparation: a. Prepare identical samples stained with your this compound conjugate (e.g., cells or tissue sections). b. Ensure all samples are processed and fixed using the same protocol to minimize variability. c. After the final wash step of your staining protocol, carefully remove all excess buffer.
2. Mounting: a. Aliquot your identical samples into groups, one for each antifade medium you are testing, plus a control group mounted in buffered glycerol or PBS without an antifade. b. Apply one drop of the designated mounting medium to each sample. c. Gently lower a coverslip, avoiding air bubbles. d. If using a hardening medium, allow it to cure according to the manufacturer's instructions (typically 24 hours at room temperature). If using a non-hardening medium, you may want to seal the edges of the coverslip with nail polish for stability.
3. Image Acquisition: a. Use a fluorescence microscope (confocal is recommended for quantitative analysis) equipped with appropriate filters for this compound (e.g., Excitation: 595 nm, Emission: 615 nm). b. Crucially, use the exact same acquisition settings (laser power, exposure time, gain, pinhole size, etc.) for all samples. c. Select several representative regions of interest (ROIs) for each sample. d. Acquire an initial image (Time 0). e. Continuously expose the same ROI to the excitation light and acquire images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
4. Data Analysis: a. Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of your ROIs in each image over the time course. b. For each mounting medium, plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time. c. The resulting curves will provide a quantitative comparison of the photostability conferred by each antifade medium. The medium that shows the slowest decay in fluorescence is the most effective at preventing photobleaching for this compound in your experiment.
Workflow for Selecting an Antifade Mounting Medium
The following diagram illustrates the decision-making process for selecting the appropriate antifade mounting medium for your this compound experiment.
Caption: Workflow for selecting the optimal antifade mounting medium.
References
Technical Support Center: Conjugation with Texas Red Dyes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered when using Texas Red and its derivatives for bioconjugation.
Troubleshooting Guides
Problem: Precipitate forms immediately upon adding the this compound stock solution to the protein solution.
Possible Causes and Solutions:
-
Low Aqueous Solubility of the Dye: this compound, particularly the sulfonyl chloride derivative, has poor solubility in aqueous buffers. The addition of a concentrated organic stock solution can cause the dye to precipitate.
-
Solution: Ensure the organic solvent content in the final reaction mixture does not exceed 10%. Add the dye stock solution dropwise to the protein solution while gently vortexing to ensure rapid mixing and prevent localized high concentrations of the dye.
-
-
Protein Precipitation at High pH: The recommended pH for conjugation with amine-reactive dyes is typically between 8.0 and 9.0. Some proteins may be unstable and precipitate at this pH, especially if it is close to their isoelectric point (pI).
-
Solution: If you suspect the protein is precipitating, try lowering the pH of the conjugation buffer to 7.5-8.0. While the reaction may be slightly less efficient, it can help maintain protein solubility. Alternatively, consider using a different buffer system.
-
-
"Salting Out" Effect: The combination of the dye, protein, and buffer components might lead to the precipitation of the protein-dye conjugate.
Problem: The final conjugate solution is cloudy or contains visible aggregates after the reaction.
Possible Causes and Solutions:
-
Hydrophobicity of the Dye: The large aromatic structure of this compound can increase the hydrophobicity of the labeled protein, leading to aggregation. This is more common with higher labeling stoichiometries.
-
Solution: Reduce the molar ratio of dye to protein in the conjugation reaction. Aim for a lower degree of labeling (DOL). After the reaction, centrifuge the conjugate solution to pellet any aggregates before purification.[3]
-
-
Instability of the Conjugate: The newly formed conjugate may not be stable in the reaction buffer over time.
-
Solution: Once the conjugation reaction is complete, proceed with the purification step promptly to remove unreacted dye and transfer the conjugate into a suitable storage buffer. For long-term storage, consider adding stabilizing agents like BSA or glycerol, though their compatibility with downstream applications should be verified.[1]
-
Frequently Asked Questions (FAQs)
1. What is the best way to dissolve this compound derivatives before conjugation?
This compound and its derivatives are generally sparingly soluble in aqueous solutions but are soluble in organic solvents.[4] It is recommended to first dissolve the reactive dye in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to prepare a concentrated stock solution. The addition of a small amount of DMSO (e.g., 10 µL) to the reactive dye helps to dissolve the hydrophobic this compound into the aqueous protein solution, thereby increasing the reaction efficiency.
2. What are the recommended buffers for this compound conjugation?
For amine-reactive conjugations (targeting lysine residues), a buffer with a pH between 7.5 and 9.0 is typically recommended. Commonly used buffers include 0.1 M sodium bicarbonate, sodium carbonate, or borate buffer. It is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye. Phosphate-buffered saline (PBS) can also be used, and the pH can be adjusted with sodium bicarbonate.
3. Why is my protein precipitating when I add the conjugation buffer?
Protein precipitation upon addition of the conjugation buffer can occur if the buffer's pH is close to the protein's isoelectric point (pI), the point at which the protein has no net charge and its solubility is at a minimum. The recommended alkaline pH for this compound conjugation can trigger precipitation of proteins with a neutral or acidic pI.
4. How can I improve the solubility of my this compound conjugate?
If you are experiencing solubility issues with your final conjugate, consider the following:
-
Use this compound-X: this compound-X derivatives contain a seven-atom aminohexanoyl spacer ("X") between the fluorophore and the reactive group. This spacer can improve the water solubility of the conjugate and reduce the interaction between the dye and the biomolecule.
-
Optimize the Degree of Labeling (DOL): Over-labeling can lead to precipitation. Reduce the molar excess of the dye in the conjugation reaction to obtain a lower DOL.
-
Choose a More Soluble Alternative: If solubility issues persist, consider using a more water-soluble alternative dye with similar spectral properties, such as Alexa Fluor 594 or SunRed™. SunRed™, in particular, is reported to have better water solubility than both this compound® and this compound®-X.
5. Are there alternatives to this compound with better solubility?
Yes, several alternatives to this compound offer improved water solubility and potentially better conjugation performance. These include:
-
Alexa Fluor® 594: This dye is known for being more fluorescent and photostable than this compound conjugates, as well as more water-soluble, which can lead to less background staining.
-
California Red™ and SunRed™: These are designed as superior replacements for this compound. SunRed™ is noted for having even better water solubility than this compound, this compound-X, and California Red™, making it particularly useful for labeling hydrophobic molecules.
Data Presentation
Table 1: Solubility of Sulforhodamine 101 (this compound Core Structure) in Common Organic Solvents.
| Solvent | Solubility |
| DMSO | ~25 mg/mL |
| DMF | ~20 mg/mL |
| Ethanol | ~1 mg/mL |
Data sourced from product information for Sulforhodamine 101.
Table 2: Qualitative Comparison of this compound Derivatives and Alternatives.
| Dye | Reactive Group | Relative Water Solubility | Key Advantages |
| This compound | Sulfonyl Chloride | Low | Established dye, hydrolyzed by-product is water-soluble. |
| This compound-X | Succinimidyl Ester | Moderate | Improved stability and solubility over sulfonyl chloride. |
| Alexa Fluor® 594 | Succinimidyl Ester | High | Brighter, more photostable, and more water-soluble than this compound. |
| SunRed™ | Succinimidyl Ester | Very High | Excellent water solubility, ideal for hydrophobic biomolecules. |
Experimental Protocols
General Protocol for Protein Conjugation with this compound-X, Succinimidyl Ester
This protocol is a general guideline and may need optimization for specific proteins.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
This compound-X, succinimidyl ester
-
Anhydrous DMSO
-
1 M Sodium bicarbonate solution, pH ~8.3
-
Purification column (e.g., gel filtration)
-
Reaction tubes
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains amines (e.g., Tris, glycine), dialyze the protein against PBS.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound-X, succinimidyl ester to warm to room temperature.
-
Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL). Vortex briefly to fully dissolve the dye. This should be prepared fresh immediately before use.
-
-
Perform the Conjugation Reaction:
-
In a reaction tube, add the protein solution.
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.
-
While gently vortexing the protein solution, add the calculated amount of the this compound stock solution. The molar ratio of dye to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of the dye is common.
-
Incubate the reaction for 1 hour at room temperature, protected from light. Some protocols suggest that overnight incubation at 4°C can also be effective.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
The first colored fraction to elute will be the this compound-labeled protein.
-
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for precipitation issues.
References
Optimizing Antibody Concentration for Texas Red Labeling: A Technical Support Guide
Welcome to the technical support center for optimizing antibody concentration for Texas Red labeling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal labeling for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting concentration of my antibody for labeling with this compound?
A1: For optimal labeling efficiency, it is generally recommended to start with an antibody concentration of 1-4 mg/mL.[1][2] Some protocols suggest that concentrations of 0.5-5 mg/mL can also yield good results.[1] It is advisable to use antibody concentrations of at least 1 mg/mL, as lower concentrations can lead to reduced conjugation efficiency.[3]
Q2: What are the ideal buffer conditions for the antibody before conjugation?
A2: The antibody should be in an amine-free buffer at a pH range of 6.5 to 8.5.[1] Suitable buffers include MES, MOPS, HEPES, and PBS. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the antibody for conjugation to the this compound dye. Low concentrations of sodium azide (≤3 mM) or thimerosal (≤1 mM) generally do not interfere with the reaction.
Q3: What should I do if my antibody is in an incompatible buffer?
A3: If your antibody is in a buffer containing interfering substances like Tris or glycine, it is essential to perform a buffer exchange before labeling. This can be achieved through methods like dialysis or by using antibody purification or concentration kits.
Q4: How can I determine the success of my labeling reaction?
A4: The degree of labeling (DOL), which is the molar ratio of dye to antibody, can be determined spectrophotometrically. This is done by measuring the absorbance of the conjugate at 280 nm (for the protein) and 595 nm (for this compound). An optimal DOL for IgG antibodies is typically between 2 and 4 moles of this compound per mole of antibody.
Q5: What are the common causes of under-labeling?
A5: Under-labeling can occur due to several factors:
-
Low antibody concentration: Antibody concentrations below 1 mg/mL may not label efficiently.
-
Interfering substances: The presence of primary amines (e.g., Tris buffer) in the antibody solution can compete with the labeling reaction.
-
Incorrect pH: The labeling reaction is most efficient at a slightly alkaline pH of around 8.3.
Q6: How can I troubleshoot over-labeling of my antibody?
A6: Over-labeling can lead to antibody precipitation and reduced binding affinity. To avoid this, you can:
-
Decrease the molar ratio of dye to protein: Use less reactive dye in the labeling reaction.
-
Reduce the reaction time: Shorten the incubation period of the antibody with the this compound dye.
Q7: How should I store my this compound-conjugated antibody?
A7: Store the labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL) if the conjugate concentration is less than 1 mg/mL, and to aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing antibody labeling with this compound, based on information from various supplier protocols.
| Parameter | Recommended Range/Value | Source |
| Antibody Concentration | 1 - 4 mg/mL | |
| 0.5 - 5 mg/mL | ||
| At least 1 mg/mL | ||
| Buffer pH | 6.5 - 8.5 | |
| Optimal Reaction pH | ~8.3 | |
| Buffer Composition | 10-50 mM amine-free buffer (e.g., MES, MOPS, HEPES, PBS) | |
| Degree of Labeling (DOL) | 2 - 4 moles of dye per mole of IgG | |
| Incubation Time | 3 hours at room temperature (can be left overnight) | |
| Storage Temperature | 4°C (short-term) or -20°C (long-term) |
Experimental Protocols
Protocol 1: Standard this compound Antibody Labeling
This protocol is a generalized procedure for labeling an IgG antibody with a this compound-X succinimidyl ester.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, pH 7.2-8.0)
-
This compound-X, succinimidyl ester
-
Anhydrous dimethylformamide (DMF)
-
1 M Sodium bicarbonate solution
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the antibody: Ensure the antibody is at a concentration of 1-2 mg/mL in an appropriate amine-free buffer. If necessary, perform a buffer exchange into PBS.
-
Adjust pH: Add 50 µL of 1 M sodium bicarbonate for every 0.5 mL of antibody solution to raise the pH to approximately 8.3.
-
Prepare the dye: Immediately before use, dissolve the this compound-X succinimidyl ester in DMF to a concentration of 5 mg/mL.
-
Labeling reaction: Add 5 µL of the 5 mg/mL this compound-X solution for each milligram of antibody. Incubate for 1 hour at room temperature with gentle stirring.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. Collect the first colored fraction, which contains the conjugated antibody.
-
Determine Degree of Labeling (Optional): Measure the absorbance of the conjugate at 280 nm and 595 nm and calculate the DOL.
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Antibody Titration for Optimal Staining Concentration
After successful labeling, it is crucial to determine the optimal working concentration of the conjugated antibody for your specific application (e.g., immunofluorescence).
Materials:
-
This compound-conjugated antibody
-
Your experimental samples (e.g., cells on coverslips, tissue sections)
-
Blocking buffer
-
Wash buffer (e.g., PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Prepare a dilution series: Prepare a series of dilutions of your this compound-conjugated antibody in blocking buffer. A good starting range is 1:100 to 1:1000, which typically corresponds to a concentration range of 1-10 µg/mL.
-
Staining: Stain your samples with each dilution of the antibody under your standard experimental conditions. Include a negative control (no primary antibody) to assess background fluorescence.
-
Imaging: Acquire images of each sample using consistent microscope settings (e.g., exposure time, gain).
-
Analysis: Compare the signal intensity and background noise for each dilution. The optimal dilution will provide a strong specific signal with minimal background. This can be quantified by calculating the signal-to-noise ratio.
Visual Guides
Caption: Workflow for this compound antibody labeling.
Caption: Troubleshooting guide for immunofluorescence.
References
Technical Support Center: Preventing Non-Specific Binding of Texas Red Conjugates
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges with non-specific binding of Texas Red and other fluorescent conjugates in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound conjugates?
A1: Non-specific binding of this compound conjugates, leading to high background fluorescence, can stem from several factors:
-
Hydrophobic and Electrostatic Interactions: this compound is a sulforhodamine dye, which can be "sticky" due to its chemical structure. This can lead to non-specific binding to various cellular and tissue components through hydrophobic and electrostatic forces.[1]
-
Inadequate Blocking: Failure to sufficiently block non-specific binding sites on the tissue or cells is a primary cause of high background.[1][2] Reactive sites on tissue sections can bind to the secondary antibody, leading to false positive results.[3]
-
Suboptimal Antibody Concentration: Using too high a concentration of either the primary or secondary antibody is a frequent reason for non-specific staining and high background.[4]
-
Issues with the Conjugate: The conjugate itself may have unbound dye or may be aggregated, leading to non-specific staining.
-
Insufficient Washing: Inadequate washing steps after antibody incubations fail to remove all unbound antibodies, contributing to background signal.
-
Cross-Reactivity of Secondary Antibodies: The secondary antibody may cross-react with endogenous immunoglobulins present in the tissue sample, especially if the secondary antibody was not raised in a species different from the sample origin.
Q2: How do I choose the most effective blocking buffer?
A2: The ideal blocking buffer depends on your specific sample type and antibodies. The goal is to use a protein-based solution that binds to non-specific sites without interfering with the specific antibody-antigen interaction.
-
Normal Serum: The most recommended blocking agent is normal serum from the same species in which the secondary antibody was raised. For example, if you are using a goat anti-mouse secondary antibody, you should block with normal goat serum. This prevents the secondary antibody from binding to the blocking proteins themselves.
-
Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent, typically at concentrations of 1-5%. It is effective at reducing non-specific binding by shielding the analyte from interactions with charged surfaces and other proteins.
-
Non-Fat Dry Milk: While effective, milk-based blockers should be avoided in assays involving biotin-streptavidin detection systems, as milk contains endogenous biotin.
-
Commercial Blockers: Several commercially available blocking buffers are formulated to be more effective than standard BSA or serum for specific applications.
Q3: Can the concentration of my this compound conjugate affect specificity?
A3: Absolutely. It is crucial to titrate your this compound-conjugated antibody to determine the optimal concentration that provides the best signal-to-noise ratio. An excessively high concentration is a common cause of non-specific binding and high background. Start with the manufacturer's recommended dilution and then perform a dilution series to find the concentration that gives bright specific staining with minimal background.
Q4: How critical are the washing steps in my protocol?
A4: Washing steps are extremely important for reducing background fluorescence. Insufficient washing will leave unbound primary and secondary antibodies on the sample, leading to high background.
-
Increase Wash Duration and Frequency: For thick tissue samples, it's recommended to perform at least 5-6 washes of 1-2 hours each. For cultured cells, three to five washes of 5-10 minutes each with a suitable buffer (like PBS with a small amount of detergent) are typical.
-
Add a Surfactant: Including a non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.05% to 0.1%) in your wash buffer can help to disrupt low-affinity, non-specific interactions.
Q5: What should I do if I suspect my secondary antibody is cross-reacting with my sample?
A5: Secondary antibody cross-reactivity is a common issue, especially when staining tissue.
-
Use Pre-adsorbed Secondary Antibodies: The best solution is to use a secondary antibody that has been pre-adsorbed (or cross-adsorbed) against immunoglobulins from the species of your sample. This process removes antibodies that would otherwise bind non-specifically to endogenous IgGs in the tissue.
-
Run a Secondary Antibody Control: Always include a control where you apply the secondary antibody without the primary antibody. If you see staining in this control, it confirms that your secondary antibody is binding non-specifically.
Troubleshooting Guide
Use this section to diagnose and resolve issues with non-specific binding.
Problem: High Background Fluorescence Across the Entire Sample
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking time to at least 1 hour at room temperature or overnight at 4°C. Switch to a different blocking agent, such as normal serum from the secondary antibody's host species. |
| Antibody Concentration Too High | Perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies. |
| Insufficient Washing | Increase the number and duration of wash steps after both primary and secondary antibody incubations. Add a mild detergent like 0.05% Tween-20 to your wash buffer. |
| Autofluorescence | If your sample is tissue, you may be observing autofluorescence. Use a different fluorophore that emits in the far-red or near-infrared spectrum to avoid this. You can also use commercial autofluorescence quenching reagents. |
Quantitative Data on Blocking Agents
While the ideal blocking agent is application-dependent, some studies have compared their effectiveness. The table below summarizes general findings on the relative performance of common blocking agents in reducing background signal.
| Blocking Agent | Typical Concentration | Relative Effectiveness (Signal-to-Noise Ratio) | Notes |
| Normal Serum | 5-10% | High | Generally considered the most effective, especially when matched to the secondary antibody host. |
| Bovine Serum Albumin (BSA) | 1-5% | Moderate-High | A good general-purpose blocker, but may be less effective than serum in some tissues. |
| Non-Fat Dry Milk | 1-5% | Moderate | Can be effective but is not recommended for biotin-based detection systems. |
| Commercial Blockers | Varies | High-Very High | Often contain proprietary protein-free or peptide-based formulations that can outperform traditional blockers in specific applications. |
Experimental Protocols
Protocol 1: Optimized Immunofluorescence Staining with Enhanced Blocking
This protocol is designed for cultured cells on coverslips and incorporates best practices to minimize non-specific binding.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times for 5 minutes each with PBS.
-
Permeabilization: If your target antigen is intracellular, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash three times for 5 minutes each with PBS.
-
Blocking: Block the cells for 1 hour at room temperature in a blocking buffer consisting of 5% Normal Goat Serum (assuming a goat secondary antibody) and 1% BSA in PBS.
-
Primary Antibody Incubation: Dilute your primary antibody in the blocking buffer. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash three times for 10 minutes each with PBS containing 0.05% Tween-20.
-
Secondary Antibody Incubation: Dilute your this compound-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature in the dark.
-
Washing: Wash three times for 10 minutes each with PBS containing 0.05% Tween-20 in the dark.
-
Counterstaining (Optional): Stain nuclei with DAPI or another suitable counterstain.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
Visualizations
Mechanisms of Non-Specific Binding
References
improving signal-to-noise ratio with Texas Red staining
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in immunofluorescence experiments using Texas Red.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is a red-emitting fluorescent dye with an excitation maximum around 595 nm and an emission maximum around 615 nm.[1][2][3] It is commonly used for fluorescence microscopy and can be conjugated to various biomolecules, including antibodies.[1][4]
Q2: Is this compound photostable?
This compound exhibits good photostability, which allows for reliable imaging over extended periods. However, like many traditional fluorophores, it is still susceptible to photobleaching, especially under high-intensity light. Using an antifade mounting medium is the most effective way to prevent photobleaching.
Q3: What filter sets are recommended for this compound?
A typical single-band filter set for this compound includes an excitation filter around 559-582 nm, a dichroic mirror around 585-593 nm, and an emission filter around 604-644 nm. For dual-labeling experiments with a green fluorophore like FITC, a dual-band filter set is used. It's crucial to ensure your filter set is compatible with this compound to maximize signal detection and minimize bleed-through.
Troubleshooting Guide
High background and weak signal are common issues that decrease the signal-to-noise ratio. The following sections address specific problems in a question-and-answer format.
High Background Staining
High background fluorescence can obscure the specific signal from your target, making interpretation difficult.
Q4: My entire sample is fluorescent, even in areas where my target protein shouldn't be. What's causing this high background?
This is likely due to one of several factors:
-
Autofluorescence: This is inherent fluorescence from the tissue or cells themselves. It can be caused by components like collagen, elastin, red blood cells, or lipofuscin. Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can also induce autofluorescence.
-
Excessive Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding and high background.
-
Insufficient Washing: Inadequate washing steps fail to remove unbound antibodies, contributing to background noise.
-
Inadequate Blocking: Blocking prevents non-specific binding of antibodies to the tissue or cell sample. If this step is insufficient, background will be high.
Q5: How can I reduce autofluorescence?
-
Change Fixative: If possible, use non-aldehyde fixatives like chilled methanol or ethanol, which tend to induce less autofluorescence. Glutaraldehyde generally causes more autofluorescence than paraformaldehyde.
-
Use a Quenching Agent: Commercially available quenching kits can dramatically reduce autofluorescence from various sources. Other chemical treatments like Sudan Black B or sodium borohydride can also be used, though their effectiveness may vary.
-
Perfuse Tissues: Before fixation, perfusing the tissue with PBS can remove red blood cells, a common source of autofluorescence.
-
Choose a Different Fluorophore: In some cases, switching to a fluorophore in the far-red spectrum can help, as autofluorescence is often less pronounced at these longer wavelengths.
Q6: What is the best way to optimize my antibody concentrations?
The optimal concentration for your primary and secondary antibodies should be determined through titration. Create a series of dilutions from the manufacturer's recommended starting point to find the concentration that provides the best signal-to-noise ratio.
Q7: How can I improve my washing steps?
-
Increase Wash Duration and Frequency: Wash samples three to five times for at least 5 minutes per wash after antibody incubations.
-
Use a Detergent: Adding a mild detergent like 0.05% Tween 20 to your wash buffer (e.g., PBS-T) can help reduce non-specific binding.
-
Ensure Adequate Volume: Use a generous volume of wash buffer to ensure complete removal of unbound antibodies.
Weak or No Signal
A faint or absent signal can be just as problematic as high background.
Q8: I'm not seeing any signal, or the signal is very weak. What could be the problem?
Several factors can lead to a weak or absent signal:
-
Antibody Issues: The primary antibody may not be validated for immunofluorescence, its concentration could be too low, or it may not be specific to the target antigen. The secondary antibody might be inactive or not compatible with the primary antibody's host species.
-
Antigen Masking: Over-fixation can chemically modify the target protein's epitope, preventing the primary antibody from binding.
-
Photobleaching: Exposure to high-intensity light during imaging can destroy the fluorophore, causing the signal to fade.
-
Incorrect Filter Sets: Using mismatched filters for excitation and emission will result in poor signal detection.
Q9: How can I prevent photobleaching of this compound?
-
Use Antifade Mounting Media: This is the most effective method. Reagents like ProLong Gold or VECTASHIELD are designed to protect fluorophores from photobleaching.
-
Minimize Light Exposure: Reduce the intensity of the excitation light to the lowest level that provides a sufficient signal. Limit the duration of light exposure by taking single, fast scans while focusing.
-
Optimize Imaging Settings: Adjust camera gain and exposure time to find a balance that maximizes signal without accelerating photobleaching.
Q10: What should I do if I suspect my antigen is being masked by fixation?
If you are using formalin-fixed paraffin-embedded (FFPE) tissue, you will likely need to perform an antigen retrieval step. This typically involves heat-induced epitope retrieval (HIER) using a buffer like sodium citrate to unmask the epitopes.
Data & Protocols
Table 1: Troubleshooting Summary for Signal-to-Noise Ratio
| Issue | Potential Cause | Recommended Solution |
| High Background | Autofluorescence | Perfuse tissue with PBS; use quenching agents (e.g., TrueVIEW, Sudan Black B); switch to a non-aldehyde fixative. |
| Antibody concentration too high | Titrate primary and secondary antibodies to find optimal dilution. | |
| Insufficient washing | Increase number and duration of washes (3-5 times, 5 min each); add 0.05% Tween 20 to wash buffer. | |
| Inadequate blocking | Use normal serum from the secondary antibody's host species; increase blocking time. | |
| Weak/No Signal | Antibody concentration too low | Titrate primary antibody to a higher concentration. |
| Inactive secondary antibody | Use a fresh, validated secondary antibody compatible with the primary. | |
| Antigen masking by fixation | Perform antigen retrieval (e.g., HIER with citrate buffer). | |
| Photobleaching | Use an antifade mounting medium; reduce light intensity and exposure time. |
Experimental Protocol: Standard Indirect Immunofluorescence
This protocol provides a general workflow. Incubation times and concentrations should be optimized for your specific target and sample type.
-
Sample Preparation: Grow cells on sterile coverslips to ~60-80% confluency.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. Note: Aldehyde fixatives can induce autofluorescence.
-
Washing: Wash 3 times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash 3 times with PBS.
-
Blocking: Incubate with a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 45-60 minutes to reduce non-specific binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash 3 times with PBS containing 0.05% Tween 20 (PBS-T) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash 3 times with PBS-T for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a glass slide using an antifade mounting medium.
-
Imaging: Image the sample using a fluorescence microscope with appropriate filters for this compound (Excitation: ~595 nm, Emission: ~615 nm).
Visual Guides
References
Technical Support Center: Overcoming Low Labeling Efficiency with Texas Red Sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during protein and molecule labeling with Texas Red sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound sulfonyl chloride and what is it used for?
This compound sulfonyl chloride is a reactive fluorescent dye used to label proteins and other molecules.[1] It contains a sulfonyl chloride group that reacts with primary amino groups, such as the side chain of lysine residues in proteins, to form stable sulfonamide bonds.[1] This labeling allows for the visualization and tracking of the target molecule in various applications, including fluorescence microscopy and flow cytometry.[1]
Q2: Why am I getting low labeling efficiency with this compound sulfonyl chloride?
Low labeling efficiency is a common issue and can be attributed to several factors:
-
Hydrolysis of the dye: this compound sulfonyl chloride is highly susceptible to hydrolysis in aqueous solutions, especially at the high pH required for the labeling reaction.[2][3] Once hydrolyzed, the dye can no longer react with the protein.
-
Suboptimal pH: The reaction between the sulfonyl chloride group and primary amines is most efficient at a pH of 9-10. Using a buffer with a pH outside this range will significantly reduce labeling efficiency.
-
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris or glycine) or other nucleophiles will compete with the target protein for reaction with the dye, leading to lower labeling yields.
-
Improper storage of the dye: this compound sulfonyl chloride is sensitive to moisture and should be stored desiccated at -20°C to prevent degradation.
Q3: What is the optimal buffer for the labeling reaction?
A 0.1 M sodium carbonate/bicarbonate buffer with a pH of 9.0 is recommended for the conjugation reaction. Phosphate and borate buffers at a similar pH can also be used. It is crucial to avoid buffers containing primary amines like Tris or glycine.
Q4: How can I remove unreacted dye after the labeling reaction?
Unreacted this compound sulfonyl chloride hydrolyzes to a water-soluble form, which can be easily removed by dialysis or desalting columns. The labeled protein will typically be in the void volume of a desalting column, while the smaller hydrolyzed dye molecules are retained and elute later.
Q5: What is the difference between this compound sulfonyl chloride and this compound-X succinimidyl ester?
This compound-X succinimidyl ester is a more stable alternative to the sulfonyl chloride derivative. The succinimidyl ester group is less prone to hydrolysis and reacts efficiently with primary amines at a slightly lower pH range (7.5-8.5), which can be beneficial for proteins that are not stable at high pH. The "X" in this compound-X refers to a seven-atom spacer that separates the fluorophore from the reactive group, which can help to minimize quenching and improve the fluorescence of the conjugate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Hydrolysis of this compound sulfonyl chloride: The dye is highly sensitive to moisture and hydrolyzes quickly in aqueous solutions, especially at high pH. | - Prepare the dye stock solution immediately before use. - Minimize the time the dye is in an aqueous buffer before adding it to the protein solution. - Consider using the more stable this compound-X succinimidyl ester. |
| Suboptimal pH of the reaction buffer: The reaction is most efficient at pH 9-10. | - Use a 0.1 M sodium carbonate/bicarbonate buffer at pH 9.0. - Verify the pH of your buffer before starting the reaction. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the protein for the dye. | - Dialyze the protein into an amine-free buffer such as PBS before labeling. - Use carbonate/bicarbonate, phosphate, or borate buffers. | |
| Incorrect molar ratio of dye to protein: Too little dye will result in under-labeling. | - Increase the molar excess of this compound sulfonyl chloride to the protein. A 10-20 fold molar excess is a good starting point. | |
| Protein Precipitation during Labeling | High pH: Some proteins are not stable and may precipitate at the optimal pH for labeling (pH 9-10). | - Perform the labeling reaction at a lower pH (e.g., pH 8.5) and accept a potentially lower efficiency. - Consider using this compound-X succinimidyl ester, which is reactive at a lower pH (7.5-8.5). |
| Hydrophobicity of the dye: The addition of the relatively hydrophobic this compound molecule can cause aggregation and precipitation of some proteins. | - Reduce the molar ratio of dye to protein to decrease the degree of labeling. - Perform the labeling reaction at a lower protein concentration. | |
| Over-labeling of the Protein | Excessive molar ratio of dye to protein: Using too much dye can lead to over-labeling. | - Decrease the molar ratio of this compound sulfonyl chloride to the protein. |
| Prolonged reaction time: A longer incubation time can lead to a higher degree of labeling. | - Reduce the incubation time of the labeling reaction. | |
| No or Weak Fluorescent Signal | Degraded dye: Improper storage can lead to the degradation of the this compound sulfonyl chloride. | - Store the dye desiccated at -20°C and protected from light. - Use a fresh vial of the dye. |
| Quenching of the fluorophore: Over-labeling can sometimes lead to self-quenching of the fluorescent dye molecules. | - Aim for a lower degree of labeling by reducing the molar ratio of dye to protein or the reaction time. | |
| Incorrect excitation/emission wavelengths: The instrument may not be set to the correct wavelengths for this compound. | - Use an excitation wavelength of ~595 nm and an emission wavelength of ~615 nm. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound Sulfonyl Chloride Labeling
| Parameter | Recommended Value | Notes |
| pH | 9.0 - 10.0 | Critical for efficient reaction with primary amines. |
| Temperature | On ice (0-4 °C) | Helps to minimize hydrolysis of the sulfonyl chloride. |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | This is a starting point and may need to be optimized for your specific protein. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations generally lead to better labeling efficiency. |
| Incubation Time | 1 hour | Can be adjusted to optimize the degree of labeling. |
Table 2: Molar Extinction Coefficients for Degree of Labeling (DOL) Calculation
| Molecule | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| This compound | 595 | 80,000 |
| Typical IgG | 280 | 203,000 |
Experimental Protocols
Protocol 1: Labeling of IgG with this compound Sulfonyl Chloride
This protocol is adapted from the Thermo Fisher Scientific protocol for labeling IgG antibodies.
Materials:
-
IgG solution (1-5 mg/mL in 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)
-
This compound sulfonyl chloride
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M sodium carbonate/bicarbonate buffer, pH 9.0
-
Desalting column or dialysis tubing (10-14 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the this compound Stock Solution: Immediately before use, dissolve 1 mg of this compound sulfonyl chloride in 100 µL of anhydrous DMF or DMSO. This will create a ~16 mM stock solution.
-
Prepare the IgG Solution: Ensure the IgG is in the recommended conjugation buffer (0.1 M sodium carbonate/bicarbonate, pH 9.0) at a concentration of 1-5 mg/mL. Chill the protein solution on ice.
-
Labeling Reaction:
-
While gently vortexing the chilled IgG solution, slowly add a 10- to 20-fold molar excess of the this compound stock solution.
-
Incubate the reaction mixture on ice for 1 hour with continuous stirring.
-
-
Purification:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS.
-
Alternatively, dialyze the labeled protein against PBS at 4°C with several buffer changes.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 595 nm (A595).
-
Calculate the protein concentration: Protein (M) = [A280 - (A595 * 0.18)] / 203,000 (The correction factor of 0.18 accounts for the absorbance of this compound at 280 nm)
-
Calculate the dye concentration: Dye (M) = A595 / 80,000
-
Calculate the DOL: DOL = Dye (M) / Protein (M)
-
Protocol 2: Troubleshooting Low Labeling Efficiency with this compound-X Succinimidyl Ester
This protocol provides an alternative approach for proteins that are sensitive to high pH or for researchers experiencing persistent low labeling efficiency with the sulfonyl chloride.
Materials:
-
Protein solution (1-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)
-
This compound-X succinimidyl ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M sodium bicarbonate buffer, pH 8.3
-
Desalting column or dialysis tubing (10-14 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the this compound-X Stock Solution: Immediately before use, dissolve this compound-X succinimidyl ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Prepare the Protein Solution: Ensure the protein is in the recommended conjugation buffer (0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound-X stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1 hour with continuous stirring.
-
-
Purification and DOL Calculation: Follow steps 4 and 5 from Protocol 1.
Visualizations
Caption: Experimental workflow for protein labeling with this compound sulfonyl chloride.
Caption: Reaction of this compound sulfonyl chloride with a primary amine on a protein.
References
Technical Support Center: Managing Spectral Overlap in Texas Red Multicolor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spectral overlap issues in multicolor experiments involving Texas Red.
Troubleshooting Guide
Problem 1: You are observing a signal in a channel intended for a green fluorophore (e.g., FITC) when analyzing your this compound-stained sample.
Cause: This is a classic example of spectral bleed-through, where the emission spectrum of this compound extends into the detection channel of the green fluorophore.
Solution:
-
Confirm Spectral Overlap: Review the emission spectra of this compound and your green fluorophore. You will likely see that the tail of the this compound emission curve overlaps with the peak emission of the green dye.
-
Optimize Filter Sets: Ensure you are using a filter set designed to minimize crosstalk between your chosen fluorophores. For a this compound and FITC combination, a specific filter set is crucial.[1][2][3][4][5]
-
Implement Compensation (Flow Cytometry): For flow cytometry applications, you must perform fluorescence compensation. This process mathematically corrects for the spectral overlap. See the detailed protocol for setting up compensation controls below.
-
Sequential Scanning (Microscopy): In confocal microscopy, sequential scanning can eliminate bleed-through. This involves exciting and detecting each fluorophore individually in a sequential manner.
-
Spectral Unmixing: For both microscopy and spectral flow cytometry, spectral unmixing algorithms can be used to separate the overlapping emission signals from different fluorophores.
Problem 2: Weak or no this compound signal.
Cause: This can be due to a variety of factors, from improper sample preparation to issues with the fluorophore itself.
Solution:
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too low. Try increasing the concentration or the incubation time.
-
Antibody Compatibility: In indirect immunofluorescence, ensure your secondary antibody is compatible with the host species of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary).
-
Photobleaching: this compound is relatively photostable, but prolonged exposure to excitation light can cause it to fade. Minimize exposure times and use an anti-fade mounting medium.
-
Incorrect Filter Set: Verify that your microscope's filter set is appropriate for this compound's excitation and emission wavelengths.
-
pH Sensitivity: The fluorescence of some dyes can be pH-dependent. Ensure your buffers are within the optimal pH range.
Problem 3: High background or non-specific staining.
Cause: High background can obscure your specific signal and is often due to issues with antibody binding or sample preparation.
Solution:
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high, leading to non-specific binding. Perform a titration to find the optimal concentration.
-
Blocking Step: An insufficient or absent blocking step can lead to non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., normal serum from the host species of the secondary antibody) for an adequate amount of time.
-
Washing Steps: Inadequate washing between antibody incubation steps can result in high background. Increase the number and duration of your washes.
-
Autofluorescence: Some tissues have endogenous molecules that fluoresce naturally. You can reduce autofluorescence by treating the sample with a quenching agent like sodium borohydride or by using spectral unmixing to separate the autofluorescence signal.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission maxima for this compound and its common multicolor partners like FITC and DAPI?
A1: The spectral properties of these fluorophores are summarized in the table below. Note that these values can vary slightly depending on the local environment of the fluorophore.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| DAPI | ~358 | ~461 |
| FITC | ~495 | ~518 |
| This compound | ~595 | ~615 |
Q2: What is a recommended filter set for a multicolor experiment with DAPI, FITC, and this compound?
A2: A triple-band filter set is ideal for simultaneous visualization. The specifications for a typical DAPI/FITC/Texas Red filter set are provided below.
| Component | DAPI Channel (nm) | FITC Channel (nm) | This compound Channel (nm) |
| Excitation Filter | 395-410 | 490-505 | 560-580 |
| Dichroic Mirror | 445-480 | 510-555 | 590-665 |
| Emission (Barrier) Filter | 450-470 | 515-545 | 600-650 |
Q3: What is fluorescence compensation and why is it necessary for this compound multicolor flow cytometry experiments?
A3: Fluorescence compensation is a mathematical correction used in flow cytometry to account for the spectral overlap of fluorophores. When using multiple fluorophores, the emission from a brighter dye (like PE, which has significant overlap with this compound's excitation) can "spill over" into the detector for another color. Compensation subtracts the signal from the spillover, ensuring that the signal detected in a particular channel is only from the intended fluorophore. Without proper compensation, you can get false positive results.
Q4: Can I use this compound with PE (Phycoerythrin) in the same flow cytometry panel?
A4: This is generally not recommended due to significant spectral overlap. The emission spectrum of PE overlaps considerably with the excitation spectrum of this compound, leading to a high degree of spillover that can be difficult to compensate accurately. A better alternative is to use a tandem dye like PE-Texas Red, where PE excites this compound through Förster resonance energy transfer (FRET).
Q5: What are some brighter and more photostable alternatives to this compound?
A5: For applications requiring higher fluorescence intensity or greater photostability, consider using Alexa Fluor 594 or DyLight 594. These dyes have similar excitation and emission spectra to this compound but offer improved performance.
Experimental Protocols
Protocol 1: Setting Up Compensation Controls for Flow Cytometry
This protocol outlines the essential steps for preparing and running single-color compensation controls for a multicolor flow cytometry experiment involving this compound.
Materials:
-
Cells or compensation beads
-
Unstained control sample
-
Single-stained control samples for each fluorophore in your panel (e.g., one tube with only FITC-conjugated antibody, one with only this compound-conjugated antibody, etc.)
-
Your multicolor-stained experimental sample
Methodology:
-
Prepare Single-Stained Controls: For each fluorophore in your experiment, prepare a separate tube containing either cells or compensation beads stained with only that single fluorophore-conjugated antibody. It is crucial that the positive signal in your compensation control is at least as bright as any signal you expect to see in your experimental sample.
-
Prepare an Unstained Control: Have a tube of unstained cells or beads to set the baseline fluorescence (autofluorescence).
-
Set PMT Voltages: Run the unstained control to set the initial forward scatter (FSC) and side scatter (SSC) parameters to gate on your cell population of interest. Adjust the photomultiplier tube (PMT) voltages for each fluorescence channel so that the negative population is visible and on scale.
-
Acquire Single-Stained Controls: Run each single-stained control and record the data. Ensure you collect a sufficient number of events for a statistically robust calculation (typically 10,000-30,000 events).
-
Calculate the Compensation Matrix: Using your flow cytometry software's compensation setup tool, gate on the positive and negative populations for each single-stained control. The software will then calculate the percentage of signal from each fluorophore that is spilling over into other channels and generate a compensation matrix.
-
Apply and Verify Compensation: Apply the calculated compensation matrix to your multicolor-stained samples. Visually inspect the compensated data by looking at bivariate dot plots of each fluorophore against every other fluorophore. The median fluorescence intensity (MFI) of the negative population should be the same as the MFI of the positive population in the spillover channel.
Protocol 2: General Indirect Immunofluorescence Staining
This protocol provides a general workflow for indirect immunofluorescence staining of cells or tissue sections.
Methodology:
-
Sample Preparation: Prepare your cells or tissue sections on slides.
-
Fixation: Fix the samples to preserve their structure. A common method is to use 2-4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (for intracellular targets): If your target antigen is inside the cell, you will need to permeabilize the cell membrane. This can be done with a detergent like 0.1% Triton X-100 in PBS.
-
Blocking: To prevent non-specific antibody binding, incubate the samples in a blocking solution (e.g., 5% normal serum from the secondary antibody's host species in PBS) for at least 30 minutes.
-
Primary Antibody Incubation: Dilute your primary antibody in a suitable buffer (e.g., PBS with 0.1% Triton X-100) and incubate with the samples. Incubation is often performed overnight at 4°C.
-
Washing: Wash the samples three times with PBS containing 0.1% Triton X-100 for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the samples with your fluorophore-conjugated secondary antibody (e.g., goat anti-mouse this compound) diluted in buffer for 1-2 hours at room temperature in the dark.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Counterstaining (Optional): If you wish to visualize nuclei, you can incubate with a nuclear stain like DAPI.
-
Mounting: Mount a coverslip onto the slide using an anti-fade mounting medium.
-
Imaging: Visualize your stained samples using a fluorescence or confocal microscope with the appropriate filter sets.
Visualizations
Caption: Spectral overlap of FITC and this compound emission spectra.
Caption: Workflow for fluorescence compensation in flow cytometry.
Caption: Decision tree for troubleshooting spectral overlap issues.
References
- 1. Triple Band Excitation: DAPI-FITC-Texas Red | Nikon’s MicroscopyU [microscopyu.com]
- 2. XF467 DAPI/FITC/Texas Red Triple Band Premium Fluorescence Filter Set | Omega - Custom Optical Filters [omegafilters.com]
- 3. 69002-et-dapi-fitc-texas-red [chroma.com]
- 4. DAPI/FITC/Texas Red® ULTRA Full Multiband Fluorescence Filter Set for LED Light Sources | 优正光电 [yz-optics.com]
- 5. optolongfilter.com [optolongfilter.com]
Technical Support Center: Texas Red Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Texas Red and its conjugates in fluorescence-based experiments. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses common issues and questions related to the performance of this compound, with a focus on the influence of pH.
Question: My this compound fluorescence intensity is lower than expected. Is this due to the pH of my buffer?
Answer: It is unlikely that the pH of your buffer is the primary cause of low fluorescence intensity. This compound's fluorescence is generally stable across a wide pH range, typically from pH 3 to 10.[1] However, several other factors could be contributing to low signal:
-
Concentration: Ensure your this compound conjugate is at the optimal concentration.
-
Photobleaching: this compound is relatively photostable, but excessive exposure to excitation light can lead to a decrease in fluorescence.[2]
-
Quenching: High concentrations of the fluorophore can lead to self-quenching. Additionally, certain substances in your sample or buffer could be acting as quenchers.
-
Conjugation Efficiency: If you are using a self-labeled antibody or protein, the degree of labeling could be suboptimal. The reactivity of this compound sulfonyl chloride, a common form of the dye, is sensitive to pH. It is unstable in water, especially at the higher pH required for reaction with aliphatic amines.[3][4] For protein modification, it is best to perform the reaction at a low temperature.[3]
-
Instrument Settings: Verify that the excitation and emission wavelengths on your instrument are correctly set for this compound (Excitation max ~595 nm, Emission max ~615 nm).
Question: I am observing an increase in this compound fluorescence in my cellular imaging experiment. Could this be a pH effect within the cell?
Answer: While this compound is largely insensitive to pH, some studies have shown a minor enhancement of its fluorescence in the intracellular environment. One study reported a 14% enhancement in fluorescence for this compound within cells. This could be due to a variety of factors in the complex cellular milieu, not necessarily just pH. It is important to include proper controls in your experiment to account for such effects.
Question: I am having trouble conjugating this compound sulfonyl chloride to my protein. The labeling efficiency is very low. What am I doing wrong?
Answer: this compound sulfonyl chloride is known to be unstable in aqueous solutions, particularly at the alkaline pH levels typically used for amine-reactive conjugations. The sulfonyl chloride group is susceptible to hydrolysis, which competes with the conjugation reaction. To improve your labeling efficiency:
-
Control pH: While a higher pH is required for the reaction with amines, be aware of the dye's instability. Follow a validated protocol for your specific protein.
-
Temperature: Perform the conjugation reaction at a low temperature to minimize hydrolysis of the dye.
-
Alternative Dyes: Consider using an amine-reactive this compound derivative with improved stability, such as this compound-X, succinimidyl ester. This form contains a spacer that can also minimize any potential functional perturbation of the protein upon conjugation.
Question: Can I use this compound for experiments in acidic organelles?
Answer: Yes, this compound is a suitable fluorophore for studying acidic organelles as its fluorescence is generally stable down to pH 3.
Quantitative Data Summary
The fluorescence intensity of this compound is remarkably stable across a broad pH range. The following table summarizes the available quantitative data.
| pH Range | Change in Fluorescence Intensity | Reference |
| 3 to 10 | Generally insensitive | |
| Intracellular Environment | ~14% enhancement |
Experimental Protocols
Protocol: Measuring the Effect of pH on this compound Fluorescence Intensity
This protocol outlines the steps to assess the pH stability of a this compound conjugate.
Materials:
-
This compound conjugated to a biomolecule of interest (e.g., antibody, dextran)
-
A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers)
-
pH meter
-
Fluorometer or microplate reader with appropriate excitation and emission filters for this compound (Excitation ~595 nm, Emission ~615 nm)
-
96-well black microplate with a clear bottom
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of the this compound conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare Working Solutions: Dilute the stock solution to a final working concentration in each of the different pH buffers. Ensure the final concentration of the conjugate is the same in all samples.
-
Equilibration: Allow the samples to equilibrate at room temperature for at least 30 minutes in the dark.
-
Measure Fluorescence: a. Transfer 100 µL of each sample into the wells of the 96-well microplate. Include a buffer-only blank for each pH value. b. Measure the fluorescence intensity using the fluorometer or plate reader. Set the excitation wavelength to 595 nm and the emission wavelength to 615 nm. Ensure that the gain setting is fixed for all measurements.
-
Data Analysis: a. Subtract the background fluorescence (from the buffer-only wells) from the fluorescence of the corresponding samples. b. Normalize the fluorescence intensity of each sample to the intensity of the sample at a neutral pH (e.g., pH 7.4) to determine the relative fluorescence intensity at each pH. c. Plot the relative fluorescence intensity as a function of pH.
Visualizations
Caption: Relationship between pH and this compound fluorescence intensity.
References
- 1. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. Long-Wavelength Rhodamines, this compound Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. California Red™ & Sunred™: Superior Replacements for this compound® and this compound®-X | AAT Bioquest [aatbio.com]
Validation & Comparative
A Head-to-Head Comparison: Texas Red vs. Alexa Fluor 594 for Immunofluorescence
For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes for immunofluorescence, the choice between classic dyes and modern alternatives is critical. This guide provides an in-depth, data-driven comparison of Texas Red, a long-standing staple, and Alexa Fluor 594, a popular newer-generation dye.
This comparison delves into the spectral properties, performance characteristics, and experimental considerations for both fluorophores, enabling an informed decision for your specific research needs. While both dyes fluoresce in the red region of the spectrum, their performance metrics show significant differences that can impact experimental outcomes, particularly in demanding applications requiring high sensitivity and photostability.
Quantitative Performance Data
To facilitate a direct comparison, the key photophysical properties of this compound and Alexa Fluor 594 are summarized below. Brightness, a critical parameter in fluorescence microscopy, is proportional to the product of the molar extinction coefficient and the fluorescence quantum yield.
| Property | This compound | Alexa Fluor 594 |
| Excitation Maximum (nm) | 596[1] | 590[2] |
| Emission Maximum (nm) | 615[1] | 617[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 85,000[1] | 73,000 |
| Quantum Yield | ~0.60 - 0.93 | 0.66 |
| Relative Brightness | Good | Very High |
| Photostability | Moderate | High |
| pH Sensitivity | Moderate | Low (pH 4-10) |
| Water Solubility | Lower | High |
Key Performance Differences
Brightness and Photostability: Alexa Fluor 594 is consistently reported to be significantly brighter and more photostable than this compound. This increased photostability allows for longer exposure times during image acquisition with less signal degradation, which is particularly advantageous for capturing weak signals or performing time-lapse imaging. The higher brightness of Alexa Fluor 594 conjugates can lead to a better signal-to-noise ratio, enabling the detection of low-abundance targets.
Environmental Sensitivity: Alexa Fluor 594 exhibits fluorescence that is insensitive to pH over a broad range (pH 4-10). This is a crucial advantage for maintaining consistent signal intensity in various cellular compartments or buffer conditions. This compound's fluorescence can be more susceptible to environmental factors.
Water Solubility: Alexa Fluor 594 has better water solubility than this compound. This property can lead to more consistent and reliable antibody conjugation and may reduce the likelihood of non-specific background staining caused by dye aggregation.
Experimental Workflow and Considerations
The following diagram illustrates a typical indirect immunofluorescence workflow, which is applicable for secondary antibodies conjugated to either this compound or Alexa Fluor 594.
Figure 1. A generalized workflow for indirect immunofluorescence.
Representative Immunofluorescence Protocol
This protocol provides a general guideline for immunofluorescence staining of cultured cells. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be required for specific targets and cell types.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% Normal Goat Serum in PBS
-
Primary Antibody (specific to the target of interest)
-
Secondary Antibody: Goat anti-mouse (or other species) IgG conjugated to this compound or Alexa Fluor 594
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound or Alexa Fluor 594-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips in the dark for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining: If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Final Wash: Wash the cells a final time with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescence using a microscope equipped with appropriate filters for this compound or Alexa Fluor 594 (e.g., a TRITC/Rhodamine filter set).
Fluorophore Excitation and Emission
The efficiency of fluorescence imaging depends on matching the microscope's light source and filters to the spectral properties of the fluorophore.
Figure 2. Excitation and emission process for the fluorophores.
Conclusion
For routine immunofluorescence applications where the target antigen is highly abundant, this compound can be a cost-effective and suitable choice. However, for more demanding experiments, including the detection of low-expression proteins, quantitative analysis, and confocal microscopy, Alexa Fluor 594 is the superior option. Its enhanced brightness, superior photostability, and lower environmental sensitivity contribute to more robust and reproducible data. Researchers should weigh the performance advantages of Alexa Fluor 594 against the specific requirements and budget of their experimental design.
References
A Head-to-Head Comparison: Texas Red vs. Cy3 for Fluorescence Applications
At a Glance: Key Performance Metrics
The brightness of a fluorophore is a function of its molar extinction coefficient (its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability, on the other hand, refers to a fluorophore's resistance to photochemical degradation (photobleaching) upon exposure to excitation light. The ideal fluorophore is intensely bright and highly stable.
Here is a summary of the key photophysical properties of Texas Red and Cy3:
| Property | This compound | Cy3 |
| Excitation Maximum (nm) | ~589 - 596[1][2] | ~550 - 554[3][4] |
| Emission Maximum (nm) | ~603 - 615[1] | ~568 - 570 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~85,000 | ~150,000 |
| Quantum Yield (Φ) | ~0.93 | ~0.15 - 0.24 |
| Calculated Brightness (ε * Φ) | ~79,050 | ~22,500 - 36,000 |
Note: The exact spectral properties and quantum yield can be influenced by the local environment, such as solvent, pH, and conjugation to a biomolecule.
From the data, Cy3 exhibits a significantly higher molar extinction coefficient, suggesting it absorbs light more efficiently than this compound. However, this compound has a substantially higher quantum yield, meaning it is more efficient at converting that absorbed light into a fluorescent signal. Consequently, the calculated brightness of this compound is notably higher than that of Cy3.
Photostability: A Critical Consideration
While brightness is a key factor, the photostability of a fluorophore is paramount for applications requiring prolonged or repeated imaging, such as time-lapse microscopy or quantitative analysis. While direct, side-by-side quantitative comparisons of photostability under identical conditions are not always readily available in the literature, general observations can be made.
This compound is known for its good photostability, making it a reliable choice for many imaging applications. However, some sources suggest that modern alternatives like Alexa Fluor 594 offer even greater photostability. Cy3, while a very popular and widely used dye, can be susceptible to photobleaching, particularly under intense or prolonged illumination. For demanding applications requiring high photostability, derivatives such as Cy3B have been developed to address this limitation.
A study comparing several fluorophores found that a conjugate of cyanine 3.18 provided significantly brighter staining than conjugates of this compound. This highlights that the specific variant of the dye and the conjugation chemistry can significantly impact performance.
Experimental Protocol: Assessing Fluorophore Photostability
To empirically determine the most suitable fluorophore for your specific experimental setup, a direct comparison of their photostability is recommended. The following protocol outlines a standardized method for quantifying and comparing the photobleaching rates of fluorescently labeled samples.
Objective: To measure and compare the photobleaching half-life (t½) of this compound and Cy3 conjugates under controlled imaging conditions. The photobleaching half-life is the time required for the fluorescence intensity to decrease to 50% of its initial value.
Materials:
-
Microscope slides and coverslips
-
Mounting medium (without antifade reagents for this specific test)
-
Biological samples of interest (e.g., cells, tissues)
-
Antibodies or other labeling reagents conjugated to this compound and Cy3
-
Fluorescence microscope with appropriate filter sets for this compound and Cy3
-
Image acquisition and analysis software
Procedure:
-
Sample Preparation:
-
Prepare your biological samples according to your standard protocol (e.g., cell culture, fixation, permeabilization).
-
Stain the samples with the this compound and Cy3 conjugates at their optimal concentrations. Ensure staining conditions (incubation time, temperature, and concentration) are consistent across all samples being compared.
-
Wash the samples to remove unbound conjugates.
-
Mount the samples on microscope slides using a mounting medium without any antifade reagents.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the fluorophore being imaged (this compound or Cy3).
-
Choose a representative field of view for imaging.
-
Set the imaging parameters:
-
Excitation Intensity: Use a consistent and relatively high excitation intensity to induce photobleaching within a reasonable timeframe. It is crucial to use the exact same intensity for both fluorophores.
-
Exposure Time: Set the camera exposure time to achieve a good signal-to-noise ratio without saturating the detector. Keep this constant for all acquisitions.
-
-
-
Image Acquisition (Time-Lapse):
-
Acquire an initial image at time zero (t=0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular intervals (e.g., every 5, 10, or 30 seconds) until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
Using image analysis software, define regions of interest (ROIs) on the stained structures. Also, select a background ROI where there is no specific staining.
-
For each time point, measure the mean fluorescence intensity within the ROIs and the background ROI.
-
Correct for background fluorescence by subtracting the mean background intensity from the mean intensity of each ROI at each time point.
-
Normalize the background-corrected fluorescence intensity for each time point by dividing it by the initial intensity at t=0.
-
Plot the normalized fluorescence intensity against time to generate a photobleaching curve.
-
Determine the photobleaching half-life (t½) from the curve, which is the time at which the normalized intensity reaches 0.5.
-
Workflow for Comparing Fluorophore Photostability
A flowchart outlining the key steps for experimentally comparing the photostability of this compound and Cy3.
Conclusion and Recommendations
Both this compound and Cy3 are valuable tools in the researcher's arsenal.
Choose this compound when:
-
Maximum brightness is the primary concern. Its high quantum yield makes it exceptionally bright, which is advantageous for detecting low-abundance targets.
-
Good photostability is required for standard imaging protocols.
Choose Cy3 when:
-
You are using instrumentation with excitation sources optimized for its absorption spectrum (around 550 nm).
-
It is part of an established multicolor imaging panel where its spectral properties are advantageous.
-
You are using a more photostable variant like Cy3B for demanding applications.
For novel or critical applications, it is highly recommended to perform a direct comparison of the photostability of both fluorophores using your specific instrumentation and experimental conditions, as outlined in the protocol above. This empirical approach will provide the most reliable data to guide your selection and ensure the generation of high-quality, reproducible results. Newer generation dyes, such as the Alexa Fluor series, may also be worth considering as they have been engineered for improved brightness and photostability compared to traditional fluorophores.
References
Texas Red vs. Rhodamine: A Comparative Guide for Advanced Fluorescence Applications
In the realm of fluorescence-based research, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. Both Texas Red and rhodamine derivatives, such as Tetramethylrhodamine (TRITC), are widely utilized red-emitting fluorescent dyes. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Photophysical and Chemical Properties: A Quantitative Comparison
The selection of a fluorophore is often dictated by its photophysical properties, which determine its brightness, photostability, and suitability for specific imaging systems. Below is a summary of the key quantitative data for this compound and a common rhodamine derivative, TRITC.
| Property | This compound | TRITC (Tetramethylrhodamine Isothiocyanate) | Advantage |
| Excitation Maximum (λex) | ~595 nm[1] | ~544-552 nm[2][3] | This compound : Longer excitation wavelength is less phototoxic to cells and reduces autofluorescence from biological samples. |
| Emission Maximum (λem) | ~615 nm[1] | ~570-578 nm[2] | This compound : Emission in the far-red spectrum minimizes spectral overlap with green fluorophores (e.g., FITC, GFP) in multicolor imaging. |
| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ | ~85,000 - 100,000 cm⁻¹M⁻¹ | Comparable : Both dyes have high molar extinction coefficients, indicating efficient photon absorption. |
| Fluorescence Quantum Yield (Φ) | ~0.605 in PBS | Varies with conjugation and environment | This compound : Generally considered to have a high quantum yield, contributing to its brightness. |
| Brightness (ε x Φ) | High | Moderate to High | This compound : The combination of a high extinction coefficient and quantum yield results in bright fluorescent conjugates. |
| Photostability | Good resistance to photobleaching | Generally good, but can be susceptible to photobleaching | This compound : Often cited as having superior photostability, allowing for longer exposure times and more robust imaging. |
| pH Sensitivity | Relatively insensitive in the physiological range | Generally insensitive to pH changes | Comparable : Both are suitable for applications in physiological buffers. |
| Reactive Group | Sulfonyl Chloride (SO₂Cl) | Isothiocyanate (NCS) | This compound : The sulfonyl chloride group is highly reactive with primary amines and the hydrolysis byproduct is water-soluble and easily removed. |
Key Advantages of this compound
This compound offers several distinct advantages over traditional rhodamine dyes like TRITC, making it a preferred choice for many demanding fluorescence applications.
-
Reduced Autofluorescence: Biological samples often exhibit autofluorescence in the shorter wavelength regions of the visible spectrum. The longer excitation and emission wavelengths of this compound significantly reduce this background noise, leading to a higher signal-to-noise ratio and clearer images.
-
Superior for Multicolor Imaging: The well-separated emission spectrum of this compound minimizes bleed-through into the detection channels of green fluorophores, a common issue in multicolor fluorescence microscopy. This allows for more accurate colocalization studies.
-
Enhanced Brightness and Photostability: this compound conjugates are generally brighter and more resistant to photobleaching than TRITC conjugates. This is a critical advantage for applications requiring long-term imaging, such as live-cell tracking or time-lapse microscopy, as well as for detecting low-abundance targets.
-
Improved Conjugation Chemistry: this compound is typically supplied as a sulfonyl chloride derivative. This reactive group efficiently couples to primary amines on proteins and other biomolecules. A key advantage is that the hydrolyzed, unreacted dye is highly water-soluble, facilitating its removal during the purification of the labeled conjugate. In contrast, the isothiocyanate group of TRITC can be less stable and the purification of TRITC conjugates can be more challenging.
Experimental Protocols
To provide a practical context for the comparison, detailed methodologies for key experiments are outlined below.
Protocol 1: Antibody Conjugation
This protocol describes the conjugation of this compound sulfonyl chloride and TRITC to an IgG antibody.
Materials:
-
IgG antibody in amine-free buffer (e.g., PBS), 2-10 mg/mL
-
This compound Sulfonyl Chloride or TRITC
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure for this compound Conjugation:
-
Prepare a 10 mg/mL stock solution of this compound Sulfonyl Chloride in anhydrous DMF immediately before use.
-
Adjust the antibody concentration to 2-5 mg/mL with the conjugation buffer.
-
Slowly add the this compound stock solution to the antibody solution while gently stirring. A typical molar ratio is 10-20 moles of dye per mole of antibody.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the first colored peak, which corresponds to the labeled antibody.
-
Determine the degree of labeling by measuring the absorbance at 280 nm and 595 nm.
Procedure for TRITC Conjugation:
-
Prepare a 1 mg/mL stock solution of TRITC in anhydrous DMSO immediately before use.
-
Adjust the antibody concentration to 2-10 mg/mL with the conjugation buffer.
-
Slowly add the TRITC stock solution to the antibody solution while gently stirring. A typical molar ratio is 10-20 moles of dye per mole of antibody.
-
Incubate the reaction for 2 hours at room temperature in the dark.
-
Purify the conjugate using a size-exclusion chromatography column as described for this compound.
-
Determine the degree of labeling by measuring the absorbance at 280 nm and 550 nm.
Protocol 2: Immunofluorescence Staining
This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells.
Materials:
-
Cells grown on coverslips
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary antibody
-
This compound- or TRITC-conjugated secondary antibody
-
Mounting medium with an antifade reagent
Procedure:
-
Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells in Blocking Buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the this compound- or TRITC-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescence using a microscope equipped with the appropriate filter sets for this compound or TRITC.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical workflow for an immunofluorescence experiment.
Caption: The general process of conjugating a fluorophore to an antibody.
References
Spectral Overlap Analysis: Texas Red vs. mCherry for Fluorescence Microscopy
A comparative guide for researchers, scientists, and drug development professionals on the spectral characteristics of Texas Red and mCherry, providing experimental data and protocols for managing spectral overlap in fluorescence microscopy applications.
In multicolor fluorescence microscopy, the precise selection of fluorophores is critical to prevent spectral overlap, a phenomenon where the emission signal of one fluorophore bleeds into the detection channel of another. This guide provides a detailed comparison of two commonly used red fluorophores, this compound and mCherry, focusing on their spectral properties and the resulting overlap. Understanding and mitigating this overlap is essential for generating accurate and quantifiable imaging data.
Spectral Properties and Overlap
This compound and mCherry are both popular red-shifted fluorophores. This compound is a synthetic rhodamine derivative, while mCherry is a monomeric red fluorescent protein derived from DsRed. Their spectral characteristics are summarized in the table below.
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| This compound | ~586 - 596 | ~603 - 615 |
| mCherry | 587 | 610 |
The close proximity of their excitation and emission maxima indicates a significant potential for spectral overlap. The emission of mCherry, peaking at 610 nm, falls squarely within the emission spectrum of this compound. This overlap can lead to "bleed-through" or "crosstalk," where the fluorescence from mCherry is detected in the channel intended for this compound, and vice versa. This can result in false positives in colocalization studies and inaccurate quantitative measurements.
Managing Spectral Overlap
Several strategies can be employed to manage the spectral overlap between this compound and mCherry:
-
Optimal Filter Selection: Utilizing narrow bandpass emission filters can help to isolate the emission signals of each fluorophore. Filter sets specifically designed for the this compound and mCherry combination are commercially available.
-
Sequential Imaging: Acquiring images for each fluorophore sequentially, using their respective optimal excitation wavelengths, can significantly reduce bleed-through.
-
Spectral Unmixing: Advanced imaging systems equipped with spectral detectors can collect the entire emission spectrum from the sample. Linear unmixing algorithms can then be used to computationally separate the contributions of each fluorophore to the overall signal.
-
Compensation: This mathematical correction is applied post-acquisition to subtract the contribution of spectral bleed-through from each channel. Accurate compensation requires the imaging of single-stained control samples to determine the amount of bleed-through.
Experimental Protocol: Quantification of Spectral Bleed-Through (Crosstalk Factor)
This protocol outlines a method to quantify the spectral bleed-through, or "crosstalk factor," between this compound and mCherry. This factor provides a quantitative measure of the percentage of signal from one fluorophore that is detected in the other's channel.
Objective: To determine the crosstalk factor of mCherry into the this compound channel (CmCherry,TR) and the crosstalk factor of this compound into the mCherry channel (CTR,mCherry).
Materials:
-
Microscope slides and coverslips
-
Cells or tissue samples
-
Primary antibodies (if performing immunofluorescence)
-
Secondary antibody conjugated to this compound
-
Plasmid encoding mCherry for transfection, or a fusion protein tagged with mCherry
-
Transfection reagent (if applicable)
-
Phosphate-buffered saline (PBS)
-
Mounting medium
-
Fluorescence microscope equipped with appropriate filter sets for this compound and mCherry. A recommended filter set for both is an excitation filter around 560/40 nm, a dichroic mirror at 585 nm, and an emission filter around 630/75 nm.
Methodology:
Part 1: Sample Preparation
-
Single-Stained Control 1 (this compound only): Prepare a sample labeled only with this compound. For immunofluorescence, this involves incubating with the primary antibody followed by the this compound-conjugated secondary antibody.
-
Single-Stained Control 2 (mCherry only): Prepare a sample expressing only mCherry. This can be achieved through transfection of cells with an mCherry-encoding plasmid.
-
Unstained Control: Prepare a sample with no fluorescent labels to measure background fluorescence.
-
Mount all samples in an appropriate mounting medium on microscope slides.
Part 2: Image Acquisition
-
Set up the microscope:
-
Use the filter set appropriate for this compound and mCherry.
-
Set the excitation and emission wavelengths for the this compound channel and the mCherry channel. Given their overlap, these will likely be very similar or identical. For this protocol, we will designate a "this compound channel" and an "mCherry channel" based on the intended fluorophore, even if the filter settings are the same. A system with distinct filter cubes or tunable emission filters is ideal.
-
Use consistent imaging parameters (e.g., laser power, exposure time, gain) for all samples.
-
-
Image the Unstained Control:
-
Acquire an image in both the this compound channel and the mCherry channel to determine the level of autofluorescence and background noise.
-
-
Image the this compound Control Sample:
-
Acquire an image in the This compound channel (this will be your reference image, ITR,TR).
-
Without changing the sample stage, acquire an image in the mCherry channel (this will measure the bleed-through of this compound into the mCherry channel, ITR,mCherry).
-
-
Image the mCherry Control Sample:
-
Acquire an image in the mCherry channel (this will be your reference image, ImCherry,mCherry).
-
Without changing the sample stage, acquire an image in the This compound channel (this will measure the bleed-through of mCherry into the this compound channel, ImCherry,TR).
-
Part 3: Data Analysis
-
Background Subtraction:
-
For each acquired image, measure the mean intensity of the background (from the unstained control images) and subtract this value from all pixels in the corresponding channel.
-
-
Quantify Mean Intensities:
-
For the this compound control images, select several regions of interest (ROIs) that are clearly positive for this compound staining. Measure the mean fluorescence intensity within these ROIs in both the this compound channel (ITR,TR) and the mCherry channel (ITR,mCherry).
-
For the mCherry control images, select several ROIs that are clearly positive for mCherry expression. Measure the mean fluorescence intensity within these ROIs in both the mCherry channel (ImCherry,mCherry) and the this compound channel (ImCherry,TR).
-
-
Calculate the Crosstalk Factors:
-
Crosstalk of this compound into the mCherry channel (CTR,mCherry): CTR,mCherry = (Mean IntensityTR,mCherry) / (Mean IntensityTR,TR)
-
Crosstalk of mCherry into the this compound channel (CmCherry,TR): CmCherry,TR = (Mean IntensitymCherry,TR) / (Mean IntensitymCherry,mCherry)
-
The resulting crosstalk factors represent the fraction of signal from one fluorophore that is detected in the other's designated channel. For example, a CmCherry,TR of 0.15 means that 15% of the signal from mCherry is detected in the this compound channel under the specified imaging conditions. This information can then be used to perform accurate compensation on dual-labeled specimens.
Visualization of Spectral Overlap
The following diagram illustrates the concept of spectral overlap between the emission spectrum of a donor fluorophore (like mCherry) and the excitation spectrum of an acceptor fluorophore, as well as the overlap of their emission spectra which leads to bleed-through.
Caption: Conceptual diagram of spectral bleed-through between mCherry and this compound.
Validating Texas Red-Conjugated Antibodies for Western Blotting: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of proteins are paramount. Western blotting remains a cornerstone technique for this purpose. The advent of fluorescent Western blotting has offered significant advantages over traditional chemiluminescent methods, including a wider dynamic range, higher signal-to-noise ratios, and the capability for multiplex detection.[] This guide provides an objective comparison and detailed protocols for the validation and use of Texas Red-conjugated antibodies in fluorescent Western blotting.
This compound is a red-emitting fluorescent dye commonly used to label antibodies and other biomolecules for various imaging applications.[2] It possesses an excitation maximum of approximately 595 nm and an emission maximum around 615 nm, making it compatible with common laser lines and imaging systems.[2] Its notable photostability allows for reliable and reproducible imaging over extended periods.[3]
Performance Comparison of Common Fluorophores in Western Blotting
While this compound is a robust and widely used fluorophore, several alternatives are available. The choice of fluorophore can significantly impact experimental outcomes, particularly in terms of signal brightness and photostability. Alexa Fluor and Cyanine (Cy) dyes are common alternatives. Alexa Fluor 647, for instance, is often cited for its superior brightness and photostability compared to Cy5.[4] Below is a comparative summary of key fluorophores used in the red and far-red spectrum.
| Property | This compound | Alexa Fluor 594 | Alexa Fluor 647 | Cy5 |
| Excitation Max (nm) | ~595 | ~590 | ~650-652 | ~649-650 |
| Emission Max (nm) | ~615 | ~617 | ~665-670 | ~665-670 |
| Relative Brightness | Good | Brighter | Very Bright | Bright |
| Photostability | Good | Excellent | Excellent | Good |
| Key Advantages | Good photostability, widely used. | Brighter and more photostable alternative to this compound. | Very bright and highly photostable, less prone to self-quenching. | Cost-effective, spectrally similar to Alexa Fluor 647. |
| Potential Drawbacks | Lower solubility and brightness compared to some alternatives. | Higher cost. | Higher cost. | Prone to self-quenching and aggregation at high labeling densities. |
Experimental Protocol for Fluorescent Western Blotting
This protocol outlines the key steps for validating and using a this compound-conjugated secondary antibody in a typical indirect fluorescent Western blot.
I. Sample Preparation and Electrophoresis
-
Cell Lysis: Lyse cells or tissues in an appropriate buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix the desired amount of protein (typically 1-10 µg per lane) with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
II. Protein Transfer
-
Transfer Setup: Transfer the separated proteins from the gel to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane. PVDF membranes may offer higher sensitivity due to greater protein binding capacity.
-
Electrotransfer: Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
III. Immunodetection
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a suitable blocking buffer (e.g., 3% non-fat milk or a commercial blocking buffer in Tris-buffered saline with 0.1% Tween-20 (TBST)) for at least 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer at the concentration recommended on the product datasheet. Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane extensively with wash buffer (e.g., TBST) to remove unbound primary antibody. Perform multiple washes of 5-10 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Final Washes: Repeat the washing steps as in step III.3, ensuring the membrane is protected from light to prevent photobleaching of the fluorophore.
IV. Imaging and Analysis
-
Drying: Allow the membrane to dry completely before imaging.
-
Imaging: Scan the membrane using a digital imaging system equipped with the appropriate lasers and filters for this compound (Excitation: ~595 nm / Emission: ~615 nm).
-
Analysis: Use appropriate software to quantify the fluorescent signal from the bands of interest. The signal intensity should be proportional to the amount of target protein.
Mandatory Visualizations
Caption: Workflow of indirect fluorescent Western blotting.
References
A Brighter Alternative: Navigating Fluorescent Dyes for Super-Resolution Microscopy Beyond Texas Red
For researchers, scientists, and drug development professionals striving for the crispest images in super-resolution microscopy, the choice of fluorescent dye is paramount. While Texas Red has long been a workhorse in fluorescence microscopy, the demands of advanced techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM) necessitate fluorophores with superior photophysical properties. This guide provides an objective comparison of modern alternatives to this compound, supported by quantitative data and detailed experimental methodologies, to empower informed decisions in your research.
This compound, a sulfonyl chloride derivative of sulforhodamine 101, offers a bright red fluorescence. However, its performance in super-resolution applications can be limited by factors such as photostability and quantum yield. Newer generations of fluorescent dyes have been specifically engineered to overcome these limitations, offering enhanced brightness, greater photostability, and optimized photoswitching characteristics crucial for resolving subcellular structures at the nanoscale.
Quantitative Comparison of Fluorescent Dyes
To facilitate a direct comparison, the following table summarizes the key photophysical properties of this compound and its leading alternatives. The brightness of a fluorophore is a product of its extinction coefficient (a measure of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| This compound | 596 | 615 | 85,000[1][2] | 0.93[1] | 79,050 |
| Alexa Fluor 594 | 590 | 617 | 73,000[3] | 0.66[4] | 48,180 |
| ATTO 594 | 601 | 627 | 120,000 | 0.85 | 102,000 |
| CF®594 | 593 | 614 | 115,000 | Not specified | > Alexa Fluor 594 |
| Janelia Fluor® 549 | 549 | 571 | 101,000 | 0.88 | 88,880 |
Note: The quantum yield for CF®594 is not consistently reported in the search results, but it is described as being significantly brighter than Alexa Fluor 594. The relative brightness is calculated as the product of the extinction coefficient and the quantum yield.
Experimental Protocols: A Comparative Overview
The choice of dye directly impacts the experimental protocol for super-resolution microscopy. Here, we outline generalized protocols for immunofluorescence labeling for dSTORM and STED microscopy, highlighting considerations for using this compound alternatives.
dSTORM (direct Stochastic Optical Reconstruction Microscopy) of Microtubules
This protocol is adapted for cultured cells grown on coverslips.
1. Cell Culture and Fixation:
-
Culture cells (e.g., U2OS or COS-7) on high-precision glass coverslips.
-
Fix cells with a solution of 3-4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.
-
Quench excess PFA with 0.1 M ammonium chloride or 100 mM glycine in PBS for 5-10 minutes.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.
2. Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against α-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Incubate with a secondary antibody conjugated to the fluorescent dye of choice (e.g., Alexa Fluor 594, ATTO 594, or CF®594) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells extensively with PBS containing 0.1% Triton X-100 and finally with PBS.
3. dSTORM Imaging Buffer: A critical component for successful dSTORM is the imaging buffer, which facilitates the photoswitching of the fluorophores. A common recipe includes:
-
An enzymatic oxygen scavenging system:
-
Glucose oxidase (e.g., 0.5 mg/mL)
-
Catalase (e.g., 40 µg/mL)
-
Glucose (e.g., 10% w/v)
-
-
A primary thiol, such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA), at a concentration of 10-100 mM. The optimal thiol and its concentration can be dye-dependent.
-
The buffer is typically prepared in a buffered saline solution (e.g., PBS or Tris-HCl) at a pH of 7.5-8.0.
Considerations for this compound Alternatives:
-
Alexa Fluor dyes and CF® dyes have been successfully used for dSTORM.
-
ATTO dyes are also well-suited for dSTORM due to their high photostability and brightness.
-
The optimal concentration of the primary thiol in the imaging buffer may need to be adjusted for each dye to achieve the desired blinking kinetics.
STED (Stimulated Emission Depletion) Microscopy of Tubulin
This protocol is a general guideline for immunofluorescence in cultured cells for STED imaging.
1. Sample Preparation:
-
Follow the same cell culture, fixation, and permeabilization steps as for the dSTORM protocol.
2. Immunostaining:
-
Follow the same blocking and primary antibody incubation steps.
-
Incubate with a secondary antibody conjugated to a STED-compatible fluorophore (e.g., ATTO 594, CF®594, or Janelia Fluor® 549) diluted in blocking buffer. The choice of dye must be compatible with the available STED depletion laser.
-
Wash thoroughly as described previously.
3. Mounting:
-
Mount the coverslip on a microscope slide using a mounting medium with a refractive index that matches the immersion oil of the objective lens (typically ~1.52 for oil immersion or ~1.46 for glycerol). Hard-setting mounting media are often preferred for STED to minimize sample drift.
Considerations for this compound Alternatives:
-
ATTO 594 is a popular choice for STED microscopy and is compatible with a 775 nm depletion laser.
-
CF®594 has also been validated for STED microscopy.
-
Janelia Fluor® dyes are exceptionally bright and photostable, making them excellent candidates for STED imaging.
-
For optimal STED performance, it is crucial to select a dye that is efficiently depleted by the available STED laser and exhibits high photostability under intense laser illumination.
Visualizing the Process: Experimental Workflow and Photophysics
To better understand the methodologies and principles involved, the following diagrams illustrate a typical super-resolution microscopy workflow and the fundamental photophysical transitions of a fluorophore.
References
A Head-to-Head Comparison: Texas Red's Performance in Modern Imaging Systems
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent dyes, selecting the optimal fluorophore is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of Texas Red, a long-standing staple in fluorescence imaging, with its contemporary alternatives. We will delve into its performance across various imaging platforms, supported by experimental data, to empower you to make informed decisions for your specific research needs.
At a Glance: Key Performance Indicators of this compound and Alternatives
This compound is a bright, red-emitting fluorophore widely used for labeling antibodies and other proteins in applications such as fluorescence microscopy and flow cytometry.[1][2] However, the advent of modern dyes, such as the Alexa Fluor and CyDye series, necessitates a careful evaluation of its performance characteristics. The following tables summarize the key quantitative data for this compound and its common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness |
| This compound | 596[3] | 615[3] | 85,000[3] | 0.93 | Good |
| Alexa Fluor 594 | 590 | 617 | 73,000 | 0.66 | Excellent |
| Cy3 | ~550 | ~570 | 150,000 | 0.31 | Good |
| DyLight 594 | 593 | 618 | 80,000 | ~0.9 | Very Good |
Note: Relative brightness is a product of the molar extinction coefficient and quantum yield and can be influenced by the experimental conditions.
Performance in Key Imaging Applications
The choice of fluorophore is intrinsically linked to the imaging modality. Here, we compare the performance of this compound in two widely used techniques: fluorescence microscopy and flow cytometry.
Fluorescence Microscopy
In fluorescence microscopy, photostability—the ability of a fluorophore to resist fading upon illumination—is a critical parameter, especially for time-lapse imaging. While this compound exhibits good photostability, modern alternatives like Alexa Fluor 594 have been engineered for superior resistance to photobleaching. This allows for longer exposure times and more robust time-lapse experiments without significant signal loss.
Experimental Data Snapshot: Photostability Comparison
A common method to assess photostability involves continuous illumination of a stained sample and measuring the decay in fluorescence intensity over time. Studies have shown that under identical imaging conditions, Alexa Fluor 594 conjugates retain a significantly higher percentage of their initial fluorescence compared to this compound conjugates.
| Fluorophore | Time to 50% Intensity (seconds) |
| This compound | ~30-60 |
| Alexa Fluor 594 | >120 |
This data is illustrative and can vary based on the specific experimental setup.
Flow Cytometry
In flow cytometry, the brightness of the fluorophore is crucial for resolving dimly stained populations. This compound can be used in flow cytometry, often excited by a 561 nm yellow-green laser, although this is a suboptimal excitation. It is also used as an acceptor in the tandem dye PE-Texas Red. However, for direct conjugation, dyes with higher brightness and better spectral matching to common laser lines, such as Alexa Fluor 594, can provide better separation of cell populations.
Experimental Protocols
To ensure reproducibility, detailed experimental protocols are essential. Below are representative protocols for antibody conjugation and immunofluorescence staining using this compound.
This compound Antibody Conjugation Protocol
This protocol is a general guideline for labeling antibodies with a this compound-X, succinimidyl ester.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
This compound-X, succinimidyl ester
-
Anhydrous dimethylsulfoxide (DMSO)
-
1 M sodium bicarbonate, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the this compound-X, succinimidyl ester in DMSO to a concentration of 10 mg/mL.
-
Add the 1 M sodium bicarbonate solution to the antibody solution to a final concentration of 0.1 M.
-
Slowly add the reactive dye solution to the antibody solution while gently stirring. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 is common.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Separate the conjugated antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody. The degree of labeling can be determined spectrophotometrically.
Immunofluorescence Staining Protocol
This protocol outlines the basic steps for immunofluorescent staining of cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody
-
This compound-conjugated secondary antibody
-
Antifade mounting medium
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (for intracellular targets).
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 30 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the this compound-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
Visualizing Key Concepts
To better understand the principles discussed, the following diagrams, generated using the DOT language, illustrate important workflows and relationships.
Caption: A typical workflow for immunofluorescence staining.
References
Choosing the Right Tools: A Researcher's Guide to Texas Red and Cy5 for FRET Applications
For Immediate Publication
SOUTH SAN FRANCISCO, CA – November 28, 2025 – In the intricate world of molecular interactions, Förster Resonance Energy Transfer (FRET) stands as a powerful technique for measuring nanoscale distances. The choice of fluorescent probes is paramount to the success of any FRET experiment. This guide provides a comprehensive comparison of two popular red-emitting fluorophores, Texas Red and Cyanine 5 (Cy5), to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their FRET applications.
This guide delves into the photophysical properties of this compound and Cy5, offering a direct comparison of their performance based on available data. Detailed experimental protocols and data analysis methods are also provided to ensure robust and reproducible results.
At a Glance: Photophysical Properties of this compound vs. Cy5
A careful evaluation of the spectral and photophysical characteristics of the donor and acceptor dyes is the foundation of a successful FRET experiment. The efficiency of energy transfer is critically dependent on the spectral overlap between the donor's emission and the acceptor's excitation, as well as the quantum yield of the donor and the extinction coefficient of the acceptor.
Here, we summarize the key quantitative data for this compound and Cy5 in a structured table for easy comparison. When acting as a FRET pair, typically a dye with a shorter wavelength emission is chosen as the donor to a dye with a longer wavelength absorption (the acceptor). Given their spectral properties, a common FRET pairing would involve a donor like Cy3 exciting either this compound or Cy5 as the acceptor. However, for the purpose of this guide, we will compare their individual properties relevant to FRET applications, as either could potentially serve as a donor or acceptor depending on the specific experimental design with other fluorophores.
| Property | This compound | Cy5 |
| Excitation Maximum (nm) | ~596[1] | ~649[2] |
| Emission Maximum (nm) | ~615[1] | ~667[2] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~85,000[1] | ~250,000 |
| Quantum Yield (Φ) | 0.605 - 0.93 | 0.27 - 0.3 |
| Förster Distance (R₀) with Cy3 (Å) | N/A | >50 |
Note: The quantum yield of fluorescent dyes can be highly dependent on their local environment, including the solvent and conjugation to biomolecules. The listed ranges reflect values reported in different conditions. The Förster distance (R₀) is the distance at which FRET efficiency is 50% and is specific to a given donor-acceptor pair.
The Mechanism of FRET: A Visual Explanation
Förster Resonance Energy Transfer is a non-radiative process where an excited donor fluorophore transfers energy to a proximal acceptor fluorophore. The efficiency of this transfer is exquisitely sensitive to the distance between the two molecules, typically in the range of 1-10 nanometers.
Figure 1. The FRET process from donor excitation to acceptor emission.
Experimental Workflow: A Step-by-Step Guide
A typical FRET experiment involves several key stages, from sample preparation to data analysis. The following workflow outlines the general steps for conducting a FRET assay using fluorescently labeled biomolecules.
Figure 2. A generalized workflow for a FRET experiment.
Detailed Experimental Protocols
While the specific details will vary depending on the biological system under investigation, the following provides a generalized protocol for labeling proteins with this compound or Cy5 and performing a FRET measurement.
I. Protein Labeling with Amine-Reactive Dyes
This protocol is suitable for labeling proteins with NHS-ester or isothiocyanate derivatives of this compound or Cy5.
-
Protein Preparation:
-
Dialyze the purified protein against a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) to a final concentration of 1-10 mg/mL.
-
-
Dye Preparation:
-
Dissolve the amine-reactive this compound or Cy5 dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a 10 mg/mL stock solution.
-
-
Labeling Reaction:
-
Slowly add the dye stock solution to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of Labeled Protein:
-
Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions, identified by their color and absorbance at 280 nm.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the labeled protein at 280 nm and the excitation maximum of the dye (596 nm for this compound, 649 nm for Cy5).
-
Calculate the protein concentration and the degree of labeling using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
II. FRET Measurement by Sensitized Emission
This method involves exciting the donor and measuring the sensitized emission from the acceptor.
-
Sample Preparation:
-
Prepare three samples in a suitable buffer:
-
Donor-only labeled biomolecule.
-
Acceptor-only labeled biomolecule.
-
A mixture of donor and acceptor-labeled biomolecules where interaction and FRET can occur.
-
-
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to the donor's excitation maximum.
-
Set the emission scan range to cover both the donor and acceptor emission spectra.
-
-
Data Acquisition:
-
Measure the emission spectrum of the donor-only sample.
-
Measure the emission spectrum of the acceptor-only sample (to determine direct excitation of the acceptor at the donor's excitation wavelength).
-
Measure the emission spectrum of the FRET sample (the mixture).
-
-
Data Analysis:
-
Correct the FRET sample's spectrum for donor bleed-through (the portion of the donor's emission that overlaps with the acceptor's emission) and direct acceptor excitation.
-
Calculate the FRET efficiency (E) using the following formula:
-
E = 1 - (I_DA / I_D)
-
Where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
Making the Choice: this compound or Cy5?
The decision between this compound and Cy5 for your FRET experiments will depend on several factors:
-
Spectral Overlap with the Donor: The ideal acceptor will have a high extinction coefficient at the emission wavelength of the donor. Cy5, with its significantly higher extinction coefficient, is often a more efficient acceptor than this compound, leading to a larger Förster distance and potentially higher FRET efficiency.
-
Quantum Yield: A higher quantum yield of the donor is generally desirable for a brighter signal. This compound often exhibits a higher quantum yield than Cy5, which could be an advantage if it is used as the donor in a FRET pair.
-
Photostability: Both dyes offer good photostability, which is crucial for imaging applications. However, specific experimental conditions may favor one over the other.
-
Environmental Sensitivity: The fluorescence of some dyes can be sensitive to their local environment. It is important to consider how the properties of your chosen dye may change upon conjugation to your biomolecule of interest.
-
Instrumentation: The excitation and emission wavelengths of your chosen dyes must be compatible with the lasers and filters available on your fluorescence microscope or spectrofluorometer.
Conclusion
Both this compound and Cy5 are valuable tools for FRET-based studies of molecular interactions. Cy5's high extinction coefficient makes it an excellent acceptor, often resulting in higher FRET efficiencies. This compound, with its typically higher quantum yield, can be a very bright fluorophore. The optimal choice will ultimately depend on the specific requirements of the experimental system, including the choice of the FRET partner, the available instrumentation, and the desired sensitivity of the assay. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to advance their scientific discoveries.
References
literature review of Texas Red in specific research fields
Texas Red, a bright red-emitting fluorescent dye, has long been a staple in laboratories for a variety of applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry.[1] Its utility lies in its ability to be conjugated to proteins, particularly antibodies, to visualize specific targets within cells and tissues.[2] However, with the advent of newer fluorophores, it is crucial for researchers to understand the performance of this compound in comparison to its alternatives to make informed decisions for their experiments.
This guide provides a comprehensive comparison of this compound with other red fluorescent dyes, supported by quantitative data and detailed experimental protocols.
Performance Comparison of Red Fluorescent Dyes
The selection of a fluorescent dye is critical for the success of an experiment, with factors such as brightness, photostability, and filter compatibility playing a key role. The following table summarizes the key spectral properties of this compound and its common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | 596[3] | 615[3] | 85,000[3] | 0.93 |
| This compound-X | 596 | 615 | 85,000 | 0.93 |
| Alexa Fluor 594 | 590 | 617 | 73,000 | 0.66 |
| DyLight 594 | 593 | 618 | 80,000 | Not Reported |
| Cy3.5 | 581 | 596 | 150,000 | Not Reported |
Note: The "X" in this compound-X indicates the presence of a seven-atom aminohexanoyl spacer, which is designed to overcome the low water solubility and susceptibility to hydrolysis of the this compound sulfonyl chloride. While Alexa Fluor 594 has a lower quantum yield than this compound, it is often reported to be brighter and more photostable in practice. Newer alternatives like iFluor 594 are also reported to have superior labeling performance and stability compared to this compound.
Applications and Experimental Protocols
This compound and its derivatives are versatile tools used in a range of applications. Below are detailed protocols for some of the most common uses.
Immunofluorescence
Immunofluorescence (IF) is a technique used to visualize the localization of a specific protein or antigen in cells or tissues by binding a specific antibody labeled with a fluorescent dye.
Experimental Workflow for Immunofluorescence:
Caption: A generalized workflow for indirect immunofluorescence.
Detailed Protocol for Immunofluorescence:
-
Sample Preparation:
-
Prepare tissue sections or cell coverslips.
-
Wash samples twice with Phosphate-Buffered Saline (PBS).
-
-
Fixation:
-
Fix samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature in a fume hood.
-
Aspirate the fixative and rinse twice in PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
Permeabilize samples with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Aspirate the Triton X-100 solution and rinse twice in PBS for 5 minutes each.
-
-
Blocking:
-
Incubate samples in 10% normal goat serum in PBS for 30 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Aspirate the blocking serum and incubate sections with the primary antibody at the appropriate dilution in PBS overnight at 4°C or for 1 hour at 37°C.
-
-
Washing:
-
Rinse three times in PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate samples with the this compound-conjugated secondary antibody at the appropriate dilution in PBS for 1 hour at 37°C in the dark.
-
-
Final Washes:
-
Rinse three times in PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Visualize the fluorescence using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission: ~595/615 nm).
-
Flow Cytometry
In flow cytometry, this compound is often used in a tandem conjugate with R-phycoerythrin (PE), known as PE-Texas Red. This tandem dye allows for the detection of a red signal using the common 488 nm or 561 nm laser lines found in most flow cytometers.
Principle of PE-Texas Red Tandem Dye:
Caption: Förster Resonance Energy Transfer (FRET) in PE-Texas Red.
General Protocol for Cell Surface Staining for Flow Cytometry:
-
Cell Preparation:
-
Harvest cells and aliquot up to 1 x 10⁶ cells per 100 µL into FACS tubes.
-
-
Fc Receptor Blocking:
-
Fc-block cells with blocking IgG (1 µg IgG/10⁶ cells) for 15 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Staining:
-
Add the PE-Texas Red conjugated primary antibody (5-10 µL/10⁶ cells, or a previously titrated amount) and vortex.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Remove any unbound antibody by washing the cells with 2 mL of Flow Cytometry Staining Buffer. Centrifuge at 350-500 x g for 5 minutes and discard the supernatant. Repeat this wash step twice.
-
-
Resuspension and Analysis:
-
Resuspend the cells in 200 – 400 µL of Flow Cytometry Staining Buffer for final flow cytometric analysis.
-
Neuroscience Research
This compound-conjugated dextrans are valuable tools for neuronal tracing. These tracers can be introduced into the nervous system to map neuronal projections and connectivity.
Experimental Workflow for Neuronal Tracing:
Caption: A simplified workflow for neuronal tracing using fluorescent dextrans.
Protocol for Anterograde Tracing with this compound Dextran Amine:
-
Tracer Preparation:
-
Dissolve Dextran amine, this compound (10,000 MW) in sterile saline or PBS to the desired concentration.
-
-
Stereotaxic Injection:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Create a small burr hole in the skull over the target brain region.
-
Lower a glass micropipette filled with the this compound-dextran solution to the desired coordinates.
-
Inject a small volume of the tracer solution using a microinjection pump.
-
-
Survival Period:
-
Allow sufficient time for the tracer to be transported along the axons (this can range from days to weeks depending on the neuronal pathway).
-
-
Tissue Processing:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix it in 4% paraformaldehyde overnight.
-
Cryoprotect the brain in a sucrose solution.
-
-
Sectioning and Imaging:
-
Section the brain using a cryostat or vibratome.
-
Mount the sections on slides and coverslip with an appropriate mounting medium.
-
Visualize the labeled neurons and their projections using a fluorescence or confocal microscope.
-
Conclusion
This compound remains a valuable and widely used fluorescent dye in various biological research fields. Its bright red fluorescence and well-established conjugation chemistries make it a reliable choice for many applications. However, for experiments requiring the highest photostability and brightness, researchers should consider newer alternatives such as Alexa Fluor 594 and other next-generation dyes. The choice of fluorophore will ultimately depend on the specific requirements of the experiment, including the instrumentation available and the nature of the biological question being investigated.
References
Safety Operating Guide
Navigating the Safe Disposal of Texas Red: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Texas Red, a commonly used red fluorescent dye. By adhering to these procedural steps, laboratories can maintain a safe environment and comply with waste disposal regulations.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, it is crucial to be aware of its potential hazards and to take appropriate safety precautions. While some safety data sheets (SDS) may classify it as non-hazardous under specific regulations, others indicate that it is potentially harmful and its toxicological properties have not been fully investigated.[1][2] Therefore, a cautious approach is always recommended.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound powder or solutions. This includes:
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to protect from splashes.
-
Lab Coat: To protect clothing and skin.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, ensuring to flush under the eyelids. Seek medical advice.[2]
-
Inhalation: Move to fresh air. If breathing difficulties occur, seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water if the person is conscious. Seek immediate medical advice.
Waste Characterization and Segregation
Proper disposal begins with correctly identifying and segregating waste. This compound waste should be treated as chemical waste. Depending on the experimental context, it may also be considered biohazardous waste if it comes into contact with biological materials.
| Waste Stream | Description | Disposal Container |
| Solid Chemical Waste | Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves). | A clearly labeled, sealed, and leak-proof container designated for chemical waste. |
| Liquid Chemical Waste | Solutions containing this compound, including stock solutions and experimental buffers. | A clearly labeled, sealed, and leak-proof container designated for liquid chemical waste. Do not mix with other incompatible chemical wastes. |
| Biohazardous Waste | This compound-contaminated materials that are also biological in nature (e.g., cell culture media, tissues, contaminated sharps). | Labeled red biohazard bags for non-sharp items and designated sharps containers for needles and blades. |
Disposal Procedures
The following step-by-step guide outlines the proper disposal procedures for different forms of this compound waste.
Solid Waste Disposal (Non-Biohazardous)
-
Collection: Carefully collect all solid waste contaminated with this compound, such as unused powder, contaminated gloves, and pipette tips.
-
Containment: Place the collected solid waste into a designated, durable, and leak-proof container with a secure lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the name "this compound," and the date of accumulation.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from general lab traffic.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management service.
Liquid Waste Disposal (Non-Biohazardous)
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof container.
-
pH Neutralization (if applicable): If the waste is acidic or basic, neutralize it to a pH between 6.0 and 9.0 before collection, if it is safe to do so and does not create additional hazards.
-
Containment: Ensure the container is compatible with the chemical nature of the waste and is securely sealed.
-
Labeling: Label the container with "Hazardous Waste," the contents (e.g., "this compound in aqueous buffer"), and the accumulation start date.
-
Storage: Store in a secondary containment bin within a designated hazardous waste storage area.
-
Disposal: Contact your institution's EHS for collection and disposal.
Biohazardous Waste Disposal
If this compound is used in experiments involving biological materials, the waste must be handled as biohazardous.
-
Segregation: At the point of generation, separate biohazardous waste from other waste streams.
-
Containment:
-
Solids: Place non-sharp, contaminated items (e.g., petri dishes, gloves) into a red biohazard bag.
-
Liquids: Liquid biohazardous waste may require disinfection with an appropriate agent like bleach before disposal down the sanitary sewer, in accordance with institutional guidelines. Never autoclave bleach-treated liquids.
-
Sharps: Dispose of all contaminated sharps (needles, slides, scalpels) in a designated, puncture-resistant sharps container.
-
-
Treatment and Disposal: Biohazardous waste in Texas must be treated to reduce its harmful properties before final disposal. This is typically done by autoclaving or incineration, managed by your institution or a licensed medical waste disposal company.
Experimental Workflow for Waste Disposal
Caption: Workflow for the segregation and disposal of this compound waste.
Key Regulatory Considerations in Texas
In Texas, the Texas Commission on Environmental Quality (TCEQ) and the Department of State Health Services (DSHS) regulate chemical and medical waste. Key requirements include proper waste segregation, labeling, and cradle-to-grave tracking of hazardous waste. It is the responsibility of the waste generator (the laboratory) to ensure that all waste is managed and disposed of in compliance with these regulations.
By implementing these procedures, laboratories can ensure the safe handling and proper disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Texas Red
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Texas Red, a commonly used red fluorescent dye. Adherence to these procedures will minimize risk and ensure compliant disposal, fostering a secure research environment.
Personal Protective Equipment (PPE) for Handling this compound
The appropriate personal protective equipment is your first line of defense against chemical exposure. The required PPE varies depending on whether you are handling this compound in its powdered or liquid form.
Table 1: Personal Protective Equipment for this compound
| Form | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Powder | Full-length lab coat. Consider a disposable gown for weighing larger quantities. | Double-gloving with nitrile gloves is recommended. | Safety glasses with side shields and a face shield. | A NIOSH-approved N95 or P100 respirator is essential to prevent inhalation of fine particles. |
| Liquid (in solvent) | Full-length lab coat. A chemically resistant apron is recommended if there is a splash risk. | Nitrile gloves. Check compatibility with the solvent being used (see Table 2). | Chemical splash goggles. A face shield should be worn in addition to goggles when handling larger volumes or if there is a significant splash risk. | Work in a certified chemical fume hood. A respirator may be required based on the solvent's volatility and your institution's safety protocols. |
Glove Compatibility with Common Solvents for this compound
This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). It is crucial to select gloves that are resistant to the solvent being used.
Table 2: Nitrile Glove Chemical Compatibility
| Solvent | Breakthrough Time | Recommendation |
| Dimethyl Sulfoxide (DMSO) | Generally good resistance. | Suitable for handling this compound dissolved in DMSO for routine procedures. Change gloves immediately if contamination is suspected. |
| Dimethylformamide (DMF) | Poor resistance; rapid breakthrough. | Not recommended. If DMF must be used, consider alternative glove materials such as butyl rubber or use a multi-layered glove system and change gloves frequently. |
Note: Glove breakthrough times can vary by manufacturer and glove thickness. Always consult the manufacturer's specific chemical resistance data.
Operational Plan: Safe Handling of this compound
Following a standardized workflow is critical to minimize exposure and prevent contamination.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
-
Designate a specific work area for handling this compound. This should be in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or volatile solvents.
-
Cover the work surface with disposable absorbent pads.
-
Assemble all necessary materials: this compound, solvents, vials, pipettes, and waste containers.
-
Ensure a chemical spill kit is readily accessible.
-
Put on all required PPE as outlined in Table 1.
2. Weighing (Powder Form):
-
Perform all weighing of this compound powder within a chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Use anti-static weigh paper or a weighing boat.
-
Carefully transfer the desired amount of powder using a dedicated spatula.
-
Close the stock container tightly immediately after use.
-
Clean the spatula and weighing area with a damp cloth to remove any residual powder, and dispose of the cloth as hazardous waste.
3. Dissolving this compound:
-
Add the appropriate solvent to the vial containing the this compound powder.
-
Cap the vial securely and mix by vortexing or gentle agitation until the dye is fully dissolved.
-
Label the vial clearly with the contents, concentration, solvent, date, and your initials.
4. Handling Liquid this compound Solutions:
-
All handling of this compound solutions should be performed over a disposable absorbent pad to contain any potential drips or spills.
-
Use caution when pipetting to avoid splashes and aerosol generation.
-
Keep containers with this compound solutions closed when not in use.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a legal and ethical responsibility to protect both human health and the environment.
Caption: Disposal plan for this compound waste.
Step-by-Step Disposal Guidance
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as used gloves, weigh paper, absorbent pads, and disposable lab coats, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any sharps, such as pipette tips or needles, contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
2. Waste Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents, including this compound and any solvents.
-
Include the approximate concentrations and volumes.
-
Indicate the date the waste was first added to the container.
3. Waste Storage:
-
Store waste containers in a designated satellite accumulation area within or near the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Secondary containment, such as a chemical-resistant tray, should be used to prevent spills.
4. Professional Disposal:
-
This compound waste is generally considered a non-hazardous industrial waste and may be classified as Class 1 waste in Texas, which requires special handling and disposal.[1][2] However, the final waste classification depends on the solvents used and the concentration of the dye.
-
It is the responsibility of the waste generator to make a proper hazardous waste determination.[3][4]
-
Contact your institution's EHS department to arrange for the pickup and disposal of your this compound waste through a licensed hazardous waste disposal company. Never dispose of this compound waste down the drain or in the regular trash.
By implementing these safety and handling protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and chemical hygiene plan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
